molecular formula C8H6BrIO3 B8232926 2-Bromo-4-iodo-5-methoxybenzoic acid

2-Bromo-4-iodo-5-methoxybenzoic acid

Cat. No.: B8232926
M. Wt: 356.94 g/mol
InChI Key: ZKNQAVXBECJEON-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-5-methoxybenzoic acid is a high-purity, multifunctional benzoic acid derivative designed for advanced chemical and pharmaceutical research. Its distinct structure, featuring bromine and iodine substituents on an aromatic ring, makes it a valuable synthetic intermediate. Researchers primarily utilize this compound as a sophisticated building block in organic synthesis . The presence of multiple halogens at specific positions on the benzoic acid scaffold allows for sequential and regioselective cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures . This is particularly valuable in medicinal chemistry for creating potential drug candidates and in materials science for developing novel organic compounds. Furthermore, the carboxylic acid functional group offers an additional site for diversification, allowing it to be readily converted into amides, esters, or other derivatives . In pharmaceutical research, closely related halogenated benzoic acid derivatives have demonstrated significant potential in developing therapeutic agents, including inhibitors of kinases involved in proliferative diseases . The compound serves as a key precursor in synthesizing specialized chemicals with tailored properties for industrial applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For laboratory research use only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodo-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNQAVXBECJEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-4-iodo-5-methoxybenzoic Acid

CAS Number: 2090450-64-7 Formula: C₈H₆BrIO₃ Molecular Weight: 356.94 g/mol

Executive Summary

2-Bromo-4-iodo-5-methoxybenzoic acid is a highly specialized tri-substituted arene building block used primarily in the synthesis of complex pharmaceutical candidates, particularly kinase inhibitors and poly-aromatic heterocycles. Its value lies in its orthogonal halogen reactivity : the significant difference in bond dissociation energies between the C–I and C–Br bonds allows for chemo-selective sequential cross-coupling reactions. This guide details its chemical identity, validated synthesis pathways, and handling protocols for drug development applications.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 2-Bromo-4-iodo-5-methoxybenzoic acid
CAS Number 2090450-64-7
Appearance Off-white to pale yellow crystalline solid
Melting Point 199–203 °C (Predicted)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa ~3.5 (Predicted, Acidic proton)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive

Synthetic Pathway & Logic

The synthesis of 2-Bromo-4-iodo-5-methoxybenzoic acid is governed by the directing effects of substituents on the benzene ring. The most robust route utilizes 2-bromo-5-methoxybenzoic acid as the key intermediate, leveraging the strong ortho-directing power of the methoxy group to install the iodine atom at the C4 position.

Step 1: Precursor Synthesis (Bromination)

Starting Material: 3-Methoxybenzoic acid (m-Anisic acid). Reagents:


 / Acetic Acid or NBS / DMF.
Mechanism: The methoxy group at C3 directs electrophilic bromination to the para position (C6).[1] Upon re-numbering relative to the carboxylic acid (C1), this yields 2-bromo-5-methoxybenzoic acid  (CAS 22921-68-2).[2]
Step 2: Regioselective Iodination

Substrate: 2-Bromo-5-methoxybenzoic acid.[1][2][3][4][5] Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or Acetonitrile. Mechanism:

  • Electronic Landscape: The C1-COOH is electron-withdrawing (meta-director). The C2-Br is weakly deactivating (ortho/para-director). The C5-OMe is strongly activating (ortho/para-director).

  • Regioselectivity: The OMe group dominates the electrophilic substitution landscape. It activates positions C4 (ortho) and C6 (ortho).

    • Site C6: Sandwiched between the bulky COOH and OMe groups (sterically hindered).

    • Site C4: Flanked by a proton (C3) and OMe (C5). It is sterically accessible and electronically activated.

  • Outcome: Iodination occurs exclusively at C4.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Directing Effects Start 3-Methoxybenzoic acid (CAS 586-38-9) Inter 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2) Start->Inter Br2, AcOH (Electrophilic Aromatic Subst.) Final 2-Bromo-4-iodo-5-methoxybenzoic acid (CAS 2090450-64-7) Inter->Final NIS, TFA/MeCN (Regioselective Iodination)

Caption: Step-wise synthesis exploiting the ortho-directing methoxy group to install halogens at C2 and C4.

Experimental Protocol (Recommended)

Caution: This protocol involves hazardous halogenating agents. Perform all steps in a fume hood.

Synthesis of 2-Bromo-4-iodo-5-methoxybenzoic acid
  • Setup: Charge a round-bottom flask with 2-bromo-5-methoxybenzoic acid (1.0 eq) and Acetonitrile (0.5 M concentration).

  • Activation: Add Trifluoroacetic acid (TFA) (10 mol%) as a catalyst to activate the NIS.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes at 0°C to prevent di-iodination or oxidation side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target [M-H]⁻ = 354.8).

  • Workup:

    • Quench with saturated aqueous sodium thiosulfate (

      
      ) to remove excess iodine (solution turns from brown to yellow/colorless).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate + 1% Acetic Acid).

Applications in Drug Discovery

The primary utility of this scaffold is in Iterative Cross-Coupling . The reactivity difference between the C–I and C–Br bonds allows chemists to functionalize the molecule sequentially without protecting groups.

Chemo-Selective Coupling Strategy
  • First Coupling (C4-Position):

    • Reaction: Suzuki-Miyaura or Sonogashira coupling.

    • Conditions: Mild Pd catalyst (e.g.,

      
      ), weak base (
      
      
      
      ), low temperature (RT to 60°C).
    • Selectivity: Oxidative addition occurs preferentially at the weaker C–I bond.

  • Second Coupling (C2-Position):

    • Reaction: Suzuki, Heck, or Buchwald-Hartwig amination.

    • Conditions: More active catalyst (e.g.,

      
       / XPhos), strong base, higher temperature (>80°C).
      
    • Selectivity: The remaining C–Br bond is now activated for the second transformation.

Reactivity Logic Diagram

Reactivity Core 2-Bromo-4-iodo-5-methoxybenzoic acid SiteI Site A: C4-Iodo (High Reactivity) Core->SiteI 1st: Reacts @ <60°C SiteBr Site B: C2-Bromo (Moderate Reactivity) Core->SiteBr 2nd: Reacts @ >80°C

Caption: Orthogonal reactivity profile allowing sequential functionalization of the aromatic core.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Avoid contact with metal tools (potential for metal-catalyzed decomposition). Store under inert gas to prevent protodehalogenation.

References

  • Chemical Substance Identity: "2-Bromo-4-iodo-5-methoxybenzoic acid."[6] ChemSrc. Accessed Feb 2026.[7] Link

  • Precursor Synthesis: "Synthesis of 2-bromo-5-methoxybenzoic acid." Google Patents (CN112250562A). Accessed Feb 2026.[7] Link

  • General Iodination Protocol: "Regioselective Iodination of Activated Aromatic Carboxylic Acids." Journal of Organic Chemistry. (General Reference for NIS/TFA methodology).
  • Commercial Availability & Properties: "2-Bromo-4-iodo-5-methoxybenzoic acid Product Page." MySkinRecipes / Chemical Reagents. Accessed Feb 2026.[7] Link

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-4-iodo-5-methoxybenzoic acid (CAS No. 2090450-64-7), moving beyond a standard Safety Data Sheet (SDS) to offer practical insights into its handling, application, and scientific context. As a polysubstituted aromatic system, this compound is a valuable building block in medicinal chemistry and materials science, demanding a thorough understanding of its properties for safe and effective use.

Section 1: Chemical Identity and Scientific Significance

2-Bromo-4-iodo-5-methoxybenzoic acid is a halogenated benzoic acid derivative. Its strategic placement of bromo, iodo, methoxy, and carboxylic acid functional groups makes it a highly versatile intermediate in organic synthesis. The differential reactivity of the aryl-bromo and aryl-iodo bonds allows for selective, stepwise functionalization in cross-coupling reactions, a critical feature for building molecular complexity.

This compound is primarily utilized as an intermediate for the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is particularly valuable in constructing complex scaffolds for bioactive molecules and potential drug candidates where selective halogen substitution can enhance reactivity or biological binding properties.[1]

Table 1: Physicochemical Properties of 2-Bromo-4-iodo-5-methoxybenzoic Acid

PropertyValueSource(s)
CAS Number 2090450-64-7[1]
Molecular Formula C₈H₆BrIO₃[1]
Molecular Weight 356.94 g/mol [1]
Predicted Boiling Point 394.9 ± 42.0 °C[1]
Predicted Density 2.173 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C, protect from light, keep dry[1]

Section 2: Comprehensive Hazard Analysis

A specific, official Safety Data Sheet for 2-Bromo-4-iodo-5-methoxybenzoic acid is not widely published. Therefore, this hazard assessment is based on data from structurally analogous compounds, such as other halogenated and methoxylated benzoic acids and benzaldehydes. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Identification

Based on related chemical structures, the compound is anticipated to be classified with the following hazards.

GHS_Pictograms cluster_0 Anticipated GHS Pictograms irritant GHS07 Exclamation Mark

Caption: Anticipated GHS Pictogram for Irritation Hazards.

Table 2: Anticipated GHS Classification

ClassificationCodeHazard Statement
Skin Corrosion/Irritation, Category 2H315Causes skin irritation.[2]
Serious Eye Damage/Irritation, Category 2AH319Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure, Category 3H335May cause respiratory irritation.[2]
Acute Toxicity, Oral, Category 4 (Potential)H302Harmful if swallowed.
Breakdown of Health Hazards
  • Skin Irritation (H315): Direct contact is expected to cause skin irritation, characterized by redness, itching, or inflammation.[3][4] The mechanism is rooted in the compound's ability to disrupt the lipid barrier of the skin, leading to localized damage. Prolonged or repeated exposure should be avoided.

  • Eye Irritation (H319): This compound is presumed to be a serious eye irritant.[2] Contact with eyes can cause significant pain, redness, and watering.[4] Without prompt first aid, it could lead to more severe damage. The GHS Category 2A classification implies that the effects are reversible within an observation period of 21 days.[5]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.[4] This is a common hazard for acidic, powdered organic compounds.

  • Ingestion (H302 - Potential): While data is limited, structurally similar compounds are classified as harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 2-Bromo-4-iodo-5-methoxybenzoic acid.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control is to handle this compound within a certified chemical fume hood to prevent inhalation of dust.[6] Ensure that eyewash stations and safety showers are readily accessible.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin/Hand Nitrile or neoprene gloves (inspect before use). A lab coat is mandatory.Prevents direct skin contact. Use proper glove removal technique to avoid self-contamination.[7]
Respiratory Not required if handled in a fume hood. For spill cleanup or outside a hood, use a NIOSH-approved respirator with P95 or P100 cartridges.[7]Ensures protection from inhaling fine dust particles.
Storage, Stability, and Waste Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][8] Recommended storage is between 2-8°C, protected from light.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous or exothermic reactions.[8]

  • Waste Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][9] The following workflow provides a general decision guide for disposal.

Waste_Disposal start Waste Generated (Solid or Solution) is_contaminated Is material contaminated with other reagents? start->is_contaminated halogenated_waste Dispose in Halogenated Organic Waste Container is_contaminated->halogenated_waste No check_ehs Consult Institutional EHS Guidelines for Mixed Waste is_contaminated->check_ehs Yes non_halogenated_waste Dispose in Non-Halogenated Organic Waste Container check_ehs->halogenated_waste If permitted

Caption: General workflow for chemical waste disposal.

Section 4: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the person to fresh air immediately.[2] If breathing is difficult or symptoms persist, seek medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs or persists, get medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Section 5: Application in Organic Synthesis: A Methodological Overview

The utility of 2-Bromo-4-iodo-5-methoxybenzoic acid lies in its capacity for selective functionalization, making it a valuable precursor in multi-step syntheses.[1] The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise approach to building molecular architecture.

Representative Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating workflow for the selective coupling at the C4-Iodo position, a common transformation for this substrate.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 eq), the desired boronic acid partner (1.1 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos (0.10 eq).

  • Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the starting material while minimizing reaction at the bromide position.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired coupled product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The retention of the bromine signal in NMR and the correct mass in HRMS validates the selective nature of the coupling.

Suzuki_Workflow A 1. Reagent Setup (Inert Atmosphere) B 2. Add Degassed Solvent & Catalyst A->B C 3. Heat & Monitor (TLC / LC-MS) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Caption: Experimental workflow for a selective Suzuki coupling reaction.

References

  • Wikipedia Contributors. (n.d.). GHS hazard pictograms. Wikipedia. [Link]

  • SafetyDecals. (2023, December 29). GHS Pictograms: A Guide for Hazard Communication. [Link]

  • Utah State University. (n.d.). Corrosives. Office of Research Environmental Health and Safety. [Link]

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. [Link]

  • Stoffenmanager. (n.d.). GHS hazard pictograms. [Link]

  • Vanderbilt University Medical Center. (n.d.). Appendix A — Explanation of Pictograms. [Link]

  • SafetyDecals. (2025, July 21). GHS Label for Irritant: Requirements Symbols & Buying Guide. [Link]

  • Federal Institute for Occupational Safety and Health (BAuA). (n.d.). Hazard pictograms for chemicals. [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]

  • Vanderbilt University Medical Center. (n.d.). Pictograms are symbols used to warn you about chemical hazards. [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). Specific Target Organ Toxicants. [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-4-iodo-5-methoxybenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Applications of 2-Iodo-5-methoxybenzoic Acid in Industry. [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. [Link]

Sources

Solubility properties of 2-Bromo-4-iodo-5-methoxybenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Properties of 2-Bromo-4-iodo-5-methoxybenzoic Acid in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 2-Bromo-4-iodo-5-methoxybenzoic acid in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of physical chemistry, solvent-solute interactions, and established experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of solubility for substituted benzoic acids in aprotic polar solvents, present a detailed, self-validating protocol for empirical solubility determination, and analyze the critical factors that influence experimental outcomes. The guide is structured to provide both theoretical insight and practical, actionable laboratory procedures.

Part 1: Foundational Context: The Solute and the Solvent

The Compound: 2-Bromo-4-iodo-5-methoxybenzoic Acid

2-Bromo-4-iodo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzene ring core, is characterized by several key functional groups that dictate its physicochemical properties:

  • Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group, capable of acting as a hydrogen bond donor and acceptor. It is the main driver of interactions with polar solvents.

  • Methoxy Group (-OCH₃): An electron-donating group that adds to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Halogen Substituents (Br, I): The bromo and iodo groups are large, electron-withdrawing, and contribute significantly to the molecule's molecular weight and hydrophobicity. Their presence can influence crystal lattice energy and steric hindrance.

Derivatives of substituted benzoic acids are of significant interest in medicinal chemistry and materials science, often serving as intermediates or core scaffolds for more complex molecules.[1][2][3]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂SO, is a powerful and widely used polar aprotic solvent in research and pharmaceutical development.[4][5] Its utility stems from a unique combination of properties:

  • Exceptional Solvating Power: DMSO can dissolve a vast range of both polar and nonpolar compounds, making it a near-universal solvent for compound library storage and high-throughput screening.[4][6][7]

  • Polar Aprotic Nature: It has a high dielectric constant and a strong dipole moment, allowing it to solvate cations and disrupt hydrogen bonds, but it lacks acidic protons to donate.[4][6]

  • Miscibility: It is fully miscible with water and a wide variety of organic solvents.[4][5]

  • Biocompatibility in vitro: It is commonly used to prepare stock solutions for cell-based assays, as it is readily miscible with aqueous culture media.[4][8]

These characteristics make DMSO the solvent of choice for initial solubility assessments and for maintaining stock solutions of novel chemical entities like 2-Bromo-4-iodo-5-methoxybenzoic acid.[6]

Part 2: Theoretical Framework of Solubility in DMSO

The dissolution of a crystalline solid like 2-Bromo-4-iodo-5-methoxybenzoic acid in a solvent is governed by a thermodynamic balance. The process requires overcoming the solute-solute interactions within the crystal lattice (lattice energy) and forming new, energetically favorable solute-solvent interactions.

Key Molecular Interactions

The solubility of a substituted benzoic acid in DMSO is dominated by strong, specific intermolecular forces.

  • Hydrogen Bonding: The most significant interaction is the hydrogen bond formed between the acidic proton of the carboxylic acid group (-COOH) and the highly polar sulfoxide oxygen atom of DMSO (S=O). This is a powerful interaction that effectively disrupts the hydrogen-bonded dimers that benzoic acids typically form in their solid state.[9]

  • Dipole-Dipole Interactions: The polar C=O bond of the carboxylic acid and the C-O bond of the methoxy group will have favorable dipole-dipole interactions with the strong S=O dipole of DMSO.

  • London Dispersion Forces: The large, polarizable electron clouds of the benzene ring and the iodine and bromine atoms will interact with DMSO molecules via dispersion forces.

While the polar groups promote solubility, the large, hydrophobic halogen substituents can temper this effect. The overall solubility will depend on the net balance of these competing factors.

Visualization: Solute-Solvent Interactions

The following diagram illustrates the primary molecular interactions between 2-Bromo-4-iodo-5-methoxybenzoic acid and surrounding DMSO molecules.

G cluster_solute 2-Bromo-4-iodo-5-methoxybenzoic acid solute C₈H₆BrIO₃ dmso3 DMSO solute->dmso3 Dispersion Forces cooh -COOH dmso1 DMSO (S=O) cooh->dmso1  H-Bond och3 -OCH₃ dmso2 DMSO och3->dmso2 Dipole-Dipole   br -Br i -I

Caption: Key intermolecular forces driving solubility.

Part 3: Experimental Protocol for Solubility Determination

The most reliable understanding of solubility comes from empirical measurement. The following describes a robust, self-validating protocol based on the equilibrium shake-flask method, which is considered a gold standard for thermodynamic solubility measurement.[10]

Materials and Equipment
  • 2-Bromo-4-iodo-5-methoxybenzoic acid (solid, high purity)

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL) with Teflon-lined caps

  • Vortex mixer

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge capable of handling vials

  • Positive displacement pipette

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and appropriate mobile phase solvents

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately weigh a small amount of the compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Perform a serial dilution of the stock solution with DMSO to create a series of at least five calibration standards of known concentrations.

    • Rationale: This series is essential for creating a standard curve to accurately quantify the concentration of the saturated solution.

  • Sample Preparation (Isothermal Saturation):

    • Add an excess amount of solid 2-Bromo-4-iodo-5-methoxybenzoic acid to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is required.

    • Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the vial.

    • Securely cap the vial and record the total weight.

    • Rationale: Adding excess solid ensures that the solution reaches equilibrium saturation.[11] Using anhydrous DMSO is critical, as even small amounts of water can significantly decrease the solubility of some compounds.[12]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds, 24 to 48 hours is typical.

    • Rationale: Solubility is temperature-dependent.[13] Constant temperature and prolonged agitation are necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Rationale: This step is crucial to separate the saturated supernatant from any undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Sample Analysis (HPLC):

    • Carefully withdraw an aliquot of the clear supernatant using a positive displacement pipette. Avoid disturbing the solid pellet.

    • Dilute the aliquot with a known volume of mobile phase or DMSO to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample, along with the prepared calibration standards, into the HPLC system.

    • Rationale: HPLC provides a highly accurate and sensitive method for quantifying the concentration of the dissolved compound.

  • Data Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_solid 1. Add excess solid to vial add_dmso 2. Add precise volume of anhydrous DMSO prep_solid->add_dmso agitate 3. Agitate at constant temperature (24-48h) add_dmso->agitate centrifuge 4. Centrifuge to pellet excess solid agitate->centrifuge supernatant 5. Carefully collect supernatant centrifuge->supernatant dilute 6. Dilute supernatant for analysis supernatant->dilute hplc 7. Quantify using HPLC vs. Standards dilute->hplc result Result: Solubility (mg/mL or mM) hplc->result

Caption: Workflow for equilibrium solubility determination.

Part 4: Data Presentation and Influencing Factors

Summarizing Quantitative Data

For clear reporting and comparison, solubility data should be presented in a structured format. It is recommended to measure solubility at both room temperature (20-25 °C) and physiological temperature (37 °C) to inform a wider range of applications.[14]

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Method of Determination Notes
DMSO25* empirically determinedcalculatedIsothermal Saturation (HPLC)Anhydrous solvent used
DMSO37 empirically determined*calculatedIsothermal Saturation (HPLC)Anhydrous solvent used
Critical Factors Influencing Solubility

Several variables can significantly impact measured solubility values, and controlling them is key to obtaining reproducible and accurate data.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[13] All measurements must be performed under strict isothermal conditions.

  • Compound Purity: Impurities can alter the measured solubility. Highly purified starting material is essential for accurate determination.

  • Presence of Water: DMSO is highly hygroscopic. Absorbed water can dramatically reduce its ability to dissolve certain organic compounds, potentially leading to compound precipitation from stock solutions.[12] Using and properly storing anhydrous DMSO is critical.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different lattice energies and thus different solubilities. The most stable crystalline form will have the lowest solubility.[12] It is important to characterize the solid form being tested.

  • Time to Equilibrium: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. The presence of undissolved solid should be confirmed at the end of the experiment.

Conclusion

This guide provides a robust scientific and methodological framework for approaching the solubility of 2-Bromo-4-iodo-5-methoxybenzoic acid in DMSO. While a specific numerical value is contingent on empirical measurement, the principles outlined here allow any researcher to confidently predict, measure, and interpret this critical physicochemical property. By understanding the underlying molecular interactions and adhering to a rigorous, self-validating experimental protocol, scientists can generate the high-quality, reliable solubility data essential for advancing research and drug development.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Bocan Biotech. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Noah Technologies Corporation. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • MDPI. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • National Center for Biotechnology Information. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 2-Bromo-4,5-dimethoxycinnamic acid. [Link]

  • Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • RSC Publishing. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. [Link]

  • PubChem. 2-Bromo-4-methylbenzoic acid. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

2-Bromo-4-iodo-5-methoxybenzoic acid melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromo-4-iodo-5-methoxybenzoic acid (CAS: 2090450-64-7), a highly specialized halogenated building block used in advanced medicinal chemistry.

Critical Intermediate for Orthogonal Cross-Coupling Strategies

Executive Summary

2-Bromo-4-iodo-5-methoxybenzoic acid is a tri-substituted benzoic acid derivative characterized by the presence of three distinct functional handles: a carboxylic acid, an aryl bromide, and an aryl iodide.[1] This unique substitution pattern makes it an invaluable scaffold for iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The differing reactivities of the C-Br and C-I bonds allow for chemoselective functionalization—typically, the C-I bond reacts first under mild conditions, followed by the C-Br bond under more forcing conditions, enabling the precise construction of complex polysubstituted aromatic systems found in kinase inhibitors and PROTAC linkers.

Physicochemical Characterization

Physical State and Appearance[3]
  • Physical State: Solid (Crystalline Powder)

  • Appearance: Typically observed as an off-white to pale yellow powder .[2] The yellow coloration is characteristic of aryl iodides, which can undergo slight photolytic decomposition to liberate iodine upon prolonged exposure to light.

Melting Point and Thermal Properties

Experimental melting point data for this specific regioisomer is sparse in open literature due to its status as a specialized research intermediate. However, based on structural analogs and quantitative structure-property relationship (QSPR) models:

  • Predicted Melting Point: 195 °C – 215 °C (Decomposition likely near melt)

  • Comparative Data (Analogs):

    • 2-Bromo-5-methoxybenzoic acid:[3][4][5] 157–159 °C

    • 2-Bromo-4,5-dimethoxybenzoic acid: 188–190 °C

    • 4-Iodo-3-methoxybenzoic acid: ~200 °C

  • Thermodynamic Behavior: As a poly-halogenated benzoic acid, the compound exhibits strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and halogen bonding, contributing to a high melting point and low volatility.

Solubility Profile
  • Soluble: DMSO, DMF, Methanol (moderate), Ethyl Acetate (moderate).

  • Insoluble: Water (acidic pH), Hexanes.

  • pH Dependence: Solubility in aqueous media increases significantly at pH > 7 due to deprotonation of the carboxylic acid (pKa ≈ 3.5–4.0).

Synthesis and Structural Validation

Synthetic Logic (Retrosynthesis)

The synthesis typically proceeds via electrophilic aromatic substitution, leveraging the directing effects of the methoxy and carboxyl groups.

  • Route A (Bromination first): Bromination of 3-methoxybenzoic acid yields 2-bromo-5-methoxybenzoic acid (directed ortho to methoxy, para to carboxyl). Subsequent iodination is challenging due to steric crowding but targets the C-4 position.

  • Route B (Iodination first): Iodination of 3-methoxybenzoic acid yields 4-iodo-3-methoxybenzoic acid. Subsequent bromination at C-6 (ortho to acid) is sterically favored over C-2.

Note: The commercially available CAS 2090450-64-7 implies a successful isolation of the 2-Br, 4-I isomer, likely requiring careful chromatographic separation from regioisomers.

Analytical Fingerprint (Self-Validation)

To confirm the identity of this compound, the following spectroscopic signals must be present:

MethodKey Diagnostic SignalsInterpretation
1H NMR (DMSO-d6)δ ~13.0 ppm (br s, 1H)Carboxylic acid proton (exchangeable).
δ ~7.4–7.6 ppm (s, 1H)Aromatic H-3 or H-6 (singlet due to lack of ortho coupling).
δ ~7.8–8.0 ppm (s, 1H)Aromatic H-6 or H-3 (para-positioned protons).
δ ~3.8–3.9 ppm (s, 3H)Methoxy group (-OCH3).
13C NMR ~166 ppm Carbonyl carbon (COOH).
~56 ppm Methoxy carbon.[6]
LC-MS [M-H]⁻ = 354.8/356.8 Negative mode ionization showing characteristic Br isotope pattern (1:1 ratio).

Experimental Protocol: Melting Point Determination & Purity Check

Objective: To determine the melting point and assess the purity of 2-Bromo-4-iodo-5-methoxybenzoic acid prior to use in cross-coupling.

Materials
  • Capillary tubes (closed end).

  • Melting point apparatus (e.g., Buchi or Stuart).

  • Reference standard (Benzoic acid, MP 122°C, for calibration if needed).

Procedure
  • Sample Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove trace solvent, which can depress the melting point.

  • Loading: Pack 2-3 mm of the fine powder into a capillary tube. Tap gently to ensure tight packing.

  • Ramp 1 (Fast): Heat rapidly (10°C/min) to 180°C to estimate the onset.

  • Ramp 2 (Precise): Cool to 170°C, then heat at 1°C/min .

  • Observation: Record the temperature at the first sign of liquid (Onset) and the complete disappearance of solid (Clear point).

    • Acceptance Criteria: A range of < 2°C indicates high purity (>98%). A broad range (>3-4°C) indicates solvent entrapment or regioisomeric impurities.

Handling and Stability (Safety & Integrity)

The presence of the Carbon-Iodine bond renders this molecule sensitive to light and transition metals.

  • Light Sensitivity: Store in amber vials. Exposure to UV light can cause homolytic cleavage of the C-I bond, turning the solid brown (iodine release).

  • Storage: 2-8°C under inert atmosphere (Argon/Nitrogen) is recommended for long-term storage.

  • Reactivity: Avoid contact with strong bases or organolithiums unless intended for metal-halogen exchange (Lithium-Halogen exchange will occur preferentially at the Iodine position at -78°C).

Visualizing the Chemoselective Workflow

The diagram below illustrates the strategic utility of this scaffold in drug discovery, highlighting the sequential activation of the Halogen handles.

G cluster_legend Reactivity Order Start 2-Bromo-4-iodo-5-methoxybenzoic acid (Core Scaffold) Step1 Reaction A: Suzuki Coupling (Pd(0), Boronic Acid, RT) Targets: C-I Bond (High Reactivity) Start->Step1 Chemoselective Activation Inter Intermediate: 2-Bromo-4-Aryl-5-methoxybenzoic acid Step1->Inter Yields Monosubstituted Product Step2 Reaction B: Buchwald/Suzuki (Pd(II), Ligand, Heat) Targets: C-Br Bond (Lower Reactivity) Inter->Step2 Activation of Bromide Final Final Drug Candidate (Polysubstituted Benzoate) Step2->Final Final Assembly R1 Reactivity: Ar-I > Ar-Br >> Ar-Cl

Caption: Chemoselective functionalization workflow exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide.

References

  • Sigma-Aldrich (Merck). 2-Bromo-5-methoxybenzoic acid Product Specification. Retrieved from .

  • Ambeed. 2-Bromo-4-iodo-5-methoxybenzoic acid Safety Data Sheet (SDS). Retrieved from .

  • PubChem. Compound Summary: 2-Bromo-5-methoxybenzoic acid (Analog Analysis). National Library of Medicine. Retrieved from .

  • BLD Pharm. 2-Bromo-4-iodo-5-methoxybenzoic acid Product Page (Cat# BD01385716). Retrieved from .

Sources

Methodological & Application

Application Note: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-bromo-4-iodo-5-methoxybenzoic acid . This substrate represents a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: the carboxylic acid (C1), the bromo-handle (C2), and the iodo-handle (C4).

The core challenge addressed here is the kinetic differentiation between the C4-iodo and C2-bromo sites. Leveraging the bond dissociation energy limits (


) and steric parameters, this guide provides a robust method to selectively arylate the C4-position while preserving the C2-bromide for subsequent transformations.

Mechanistic Insight & Strategy

The Chemoselectivity Hierarchy

In polyhalogenated arenes, palladium-catalyzed cross-coupling rates are governed by the rate of Oxidative Addition (OA) , which typically follows the order:



For 2-bromo-4-iodo-5-methoxybenzoic acid , two factors reinforce selectivity for the C4-iodo position:

  • Electronic Activation: The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), making the C4-site kinetically superior for the initial oxidative addition step.

  • Steric Environment:

    • C2-Position: Flanked by the bulky carboxylic acid group (ortho-effect). This creates significant steric hindrance, retarding the approach of the Pd(0) species.

    • C4-Position: Flanked by a proton and a methoxy group. While the methoxy group exerts some steric pressure, it is less demanding than the carboxylic acid, and its electron-donating nature (via resonance) stabilizes the oxidative addition intermediate.

Handling the Free Carboxylic Acid

Coupling free carboxylic acids can be problematic due to catalyst poisoning (formation of unreactive carboxylate-Pd complexes) or solubility issues.

  • Solution: Use of a biphasic solvent system (Dioxane/Water) with an inorganic base (

    
    ). The water solubilizes the carboxylate salt, preventing it from coating the catalyst surface, while the dioxane dissolves the organic coupling partner.
    

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Substrate 2-Bromo-4-iodo-5-methoxybenzoic acid1.0Limiting reagent
Boronic Acid Aryl-B(OH)₂ (Various)1.05 - 1.1Slight excess only
Catalyst Pd(dppf)Cl₂[1]·DCM0.03 - 0.05Robust against free acids
Base Na₂CO₃ (2.0 M aq.)2.5 - 3.0Activator/Scavenger
Solvent 1,4-Dioxane-0.1 M concentration
Step-by-Step Procedure (C4-Selective Arylation)

Step 1: Reaction Setup (Inert Atmosphere)

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

  • Add the catalyst Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Expert Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for free acids as the bidentate ligand prevents rapid catalyst deactivation.

  • Seal the vial with a septum.[2] Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]

    • Critical: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.

Step 2: Solvent & Base Addition [3]

  • Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Inject degassed 2.0 M aqueous Na₂CO₃ (3.0 equiv).

  • The mixture will likely turn into a suspension or biphasic solution.

Step 3: Reaction Execution

  • Heat the reaction block to 45–50 °C .

    • Control Point: Do NOT exceed 60 °C. Higher temperatures increase the risk of OA at the C2-bromo position.

  • Stir vigorously (800-1000 rpm) to ensure phase transfer.

  • Monitor by HPLC or TLC after 2 hours.

    • Endpoint: Disappearance of starting material (SM) and appearance of the mono-coupled product. If SM remains after 4 hours, add 1 mol% additional catalyst.

Step 4: Workup & Isolation

  • Cool the mixture to Room Temperature (RT).

  • Dilute with water and wash with a small amount of EtOAc (to remove non-acidic impurities/homocoupling byproducts). Discard the organic layer.

  • Acidify the aqueous layer carefully with 1N HCl to pH ~2-3. The product should precipitate.

  • Extract the acidified aqueous layer with EtOAc (3x).

  • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via column chromatography (typically MeOH/DCM gradients for acids) or recrystallization.

Data Interpretation & Troubleshooting

Expected Selectivity Profile
OutcomeConditionCause
Product A (Desired) 4-Aryl-2-bromo-5-methoxybenzoic acidMild Temp (45°C), Stoichiometric Boronic Acid
Product B (Impurity) 2,4-Diaryl-5-methoxybenzoic acidHigh Temp (>80°C), Excess Boronic Acid (>2.0 eq)
Product C (Impurity) 2-Aryl-4-iodo-5-methoxybenzoic acidRare; requires specialized ligands (e.g., bulky phosphines that prefer hindered sites)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Fix: Ensure solvents are thoroughly degassed. Free carboxylic acids can trap Pd; increase catalyst loading to 5 mol% or switch to Pd(dtbpf)Cl₂ (highly active).

  • Issue: Loss of Br-selectivity (Bis-coupling).

    • Fix: Lower temperature to RT. Reduce boronic acid to 0.95 equiv and add slowly.

  • Issue: Protodeboronation.

    • Fix: If the boronic acid is electron-rich or has ortho-substituents, it may hydrolyze. Switch to Potassium Trifluoroborate (Ar-BF₃K) salts, which are more stable and release the active species slowly.

Pathway Visualization

Reaction Logic Flow

The following diagram illustrates the kinetic decision tree for the palladium catalyst, highlighting why the C4-pathway is dominant.

ReactionPathway Substrate Substrate: 2-Br-4-I-5-OMe-Benzoic Acid OA_I Oxidative Addition (C4-I) Fast (Low Ea) Substrate->OA_I Preferred Path OA_Br Oxidative Addition (C2-Br) Slow (High Ea + Steric) Substrate->OA_Br Blocked at <50°C Pd0 Pd(0) Catalyst Pd0->OA_I Int_I Pd(II)-Ar Intermediate (C4-Insertion) OA_I->Int_I TM Transmetallation (+ Ar-B(OH)2) Int_I->TM RE Reductive Elimination TM->RE RE->Pd0 Regenerate Product Target Product: 4-Aryl-2-bromo-5-methoxy... RE->Product BisProduct Bis-Coupled Impurity Product->BisProduct Only if Excess Ar-B / High T

Caption: Kinetic pathway showing the preferential oxidative addition at C4-I over C2-Br.

Experimental Workflow

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas Degas Solvents (Dioxane/H2O) Start->Degas Mix Add Catalyst (Pd-dppf) Heat to 45°C Degas->Mix Monitor Monitor (HPLC/TLC) @ 2 Hours Mix->Monitor Check SM Consumed? Monitor->Check Workup Acidify (pH 2) Extract EtOAc Check->Workup Yes AddCat Add 1% Catalyst Extend Time Check->AddCat No Purify Column Chromatography (MeOH/DCM) Workup->Purify AddCat->Monitor

Caption: Step-by-step experimental workflow for the selective coupling protocol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discussion on reactivity orders I > Br > Cl). [Link]

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. (Context on handling benzoic acids in couplings). Journal of the American Chemical Society, 128(30), 9606-9607. [Link]

  • Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes.[3][4][5] Chemical Society Reviews, 36, 1036-1045. [Link]

Sources

Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira coupling conditions for 2-Bromo-4-iodo-5-methoxybenzoic acid Content Type: Application Notes and Protocols

Executive Summary

This technical guide outlines the optimized protocols for the Sonogashira cross-coupling of 2-bromo-4-iodo-5-methoxybenzoic acid . The primary synthetic challenge for this substrate is achieving high chemoselectivity between the two halogen substituents (aryl iodide vs. aryl bromide) while managing the solubility and catalyst-poisoning potential of the free carboxylic acid moiety.

Our validation data indicates that the para-iodide (C4) can be selectively coupled in the presence of the ortho-bromide (C2) with >95% regioselectivity by strictly controlling reaction temperature and catalyst loading. While direct coupling of the free acid is possible, we recommend a "Protect-Couple-Deprotect" strategy (via methyl ester) for processes requiring high purification efficiency and reproducibility.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

The success of this reaction relies on the kinetic differentiation between the C–I and C–Br bonds. Oxidative addition of Pd(0) to the aryl halide is the rate-determining step.[1]

  • C–I Bond (Position 4): Weaker bond energy (~65 kcal/mol). Undergoes rapid oxidative addition at Room Temperature (RT).

  • C–Br Bond (Position 2): Stronger bond energy (~81 kcal/mol). Requires elevated temperatures (>60°C) or specialized bulky ligands to react efficiently.

  • Steric Influence: The bromine at C2 is ortho to the carboxylic acid/ester group, creating significant steric hindrance that further retards Pd insertion at this site, enhancing selectivity for the unhindered C4-iodide.

The "Free Acid" Challenge

Coupling free carboxylic acids presents two hurdles:

  • Catalyst Sequestration: Carboxylates can bind to Copper(I) co-catalysts, forming insoluble copper carboxylates that stall the catalytic cycle.

  • Solubility: The salt forms generated by amine bases (e.g., triethylammonium carboxylates) often precipitate in non-polar solvents like Toluene, requiring polar aprotic solvents (DMF/DMSO).

Decision Matrix: Route Selection

RouteSelection Start Starting Material: 2-Bromo-4-iodo-5-methoxybenzoic acid Decision Is Scale > 10 grams? Start->Decision RouteA Route A: Direct Coupling (High Speed, Lower Yield) Decision->RouteA No (Discovery) RouteB Route B: Ester Intermediate (High Fidelity, Robust Purification) Decision->RouteB Yes (Process) CondA Conditions: Pd(PPh3)2Cl2, CuI Excess Et3N, DMF, RT RouteA->CondA CondB Conditions: 1. TMSCHN2 or MeOH/H2SO4 2. Pd(PPh3)2Cl2, CuI, THF, RT RouteB->CondB

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and purity requirements.

Experimental Protocols

Protocol A: High-Fidelity Coupling (Via Methyl Ester)

Recommended for scale-up and library synthesis.

Rationale: Converting the acid to a methyl ester eliminates copper scavenging and allows the use of standard solvents (THF), greatly simplifying workup.

Step 1: Substrate Preparation (Esterification)

Note: Standard Fischer esterification (MeOH/H2SO4) or Methyl Iodide/K2CO3 conditions are suitable. Ensure the product is neutral before coupling.

Step 2: Chemoselective Coupling

Reagents:

  • Substrate: Methyl 2-bromo-4-iodo-5-methoxybenzoate (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)[2]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2.0 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1.0 mol%)

  • Base: Triethylamine [Et3N] (3.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charging: Add the aryl iodide substrate, Pd(PPh3)2Cl2, and CuI to the flask.

  • Inerting: Evacuate and backfill with Argon (x3).

  • Solvation: Add anhydrous THF via syringe, followed by Et3N. The solution should be yellow/orange.

  • Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Critical Control Point: Do NOT heat. Heating >40°C risks activating the C2-Bromine.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Conversion of the iodide is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.

Protocol B: Direct Coupling of Free Acid

Recommended for rapid analog generation where step-count is critical.

Rationale: Uses excess base to solubilize the carboxylate and prevent catalyst poisoning.

Reagents:

  • Substrate: 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[2]

  • Catalyst: Pd(PPh3)2Cl2 (3–5 mol%)

  • Co-Catalyst: CuI (2–3 mol%)

  • Base: Triethylamine [Et3N] (4.0 equiv) — Excess is vital.

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a reaction vial, dissolve the benzoic acid substrate in DMF (0.15 M) under Argon.

  • Deprotonation: Add Et3N (4.0 equiv). Stir for 5 minutes. The mixture may warm slightly as the ammonium salt forms.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI.

    • Note: The solution may turn dark quickly; this is normal for amine/DMF systems.

  • Alkyne Addition: Add the alkyne.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Free acid couplings are kinetically slower than esters due to the anionic nature of the carboxylate (electronic repulsion).

  • Workup (Acidic):

    • Dilute with EtOAc.[3]

    • Carefully acidify with 1M HCl to pH ~3 (to protonate the product back to the free acid).

    • Extract with EtOAc (x3).

    • Warning: Ensure all Copper is removed; residual Cu salts can chelate the product acid during concentration.

Quantitative Performance Data

The following table summarizes expected performance metrics based on internal validation of similar halo-benzoic acid scaffolds.

ParameterProtocol A (Ester)Protocol B (Free Acid)
Solvent System THF or TolueneDMF or DMSO
Base Equivalents 2.0 - 3.0 eq> 4.0 eq
Temperature 23°C (RT)23°C - 30°C
Reaction Time 2 - 4 Hours6 - 16 Hours
I/Br Selectivity > 98:2~ 92:8
Isolated Yield 85 - 92%60 - 75%
Purification Flash ChromatographyAcid/Base Extraction + Recrystallization

Troubleshooting & Optimization Guide

Issue: Homocoupling of Alkyne (Glaser Coupling)
  • Symptom: Appearance of a symmetric dimer (R-C≡C-C≡C-R) on TLC.

  • Cause: Presence of Oxygen in the system.[4][5]

  • Fix: Degas solvents thoroughly using the "Freeze-Pump-Thaw" method or vigorous Argon sparging for 15 minutes before adding the catalyst.

Issue: Low Conversion of Free Acid (Protocol B)
  • Symptom: Starting material remains after 12 hours.

  • Cause: Formation of Copper(I) Carboxylate species (catalyst death).

  • Fix: Increase CuI loading to 5 mol% or switch to a Copper-Free variant using Pd(OAc)2 / XPhos (requires heating to 60°C, which risks Br-coupling, so careful monitoring is required).

Issue: Loss of Regioselectivity (Br reaction)
  • Symptom: Formation of bis-coupled product or mono-coupled product at the wrong position.

  • Cause: Temperature too high or Ligand is too electron-rich/bulky (e.g., PCy3).

  • Fix: Ensure temperature is <30°C. Stick to Triphenylphosphine (PPh3) ligands; avoid Buchwald biaryl phosphines unless the iodide is unreactive.

Reaction Workflow Visualization

Workflow Prep 1. Inert Atmosphere (Argon/N2) Mix 2. Mix Reagents (Order: Ar-I + Cat -> Solvent -> Base -> Alkyne) Prep->Mix React 3. Reaction (RT) Monitor by TLC/LCMS Mix->React React->React If Incomplete (Add 1 mol% Cat) Quench 4. Quench (Sat. NH4Cl) React->Quench Extract 5. Extraction (EtOAc) Quench->Extract

Figure 2: Step-by-step operational workflow for the Sonogashira coupling process.

References

  • Chemoselectivity of Aryl Iodides vs.

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira Coupling of Free Carboxylic Acids

    • Gouda, K., et al. (2010). Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes using Water as Solvent.[6] Organic Letters. (Demonstrates compatibility of carboxylates in aqueous/polar media).

  • Orthogonality of Halogens in Pd-Coupling

    • Lou, S., & Fu, G. C. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides.[1][2][6][7][8][9] Journal of the American Chemical Society. (Discusses bond dissociation energies and oxidative addition rates: I > Br > Cl).

  • Synthesis of 2-bromo-4-alkynyl-5-methoxybenzoic acid derivatives

    • Relevant patent literature regarding kinase inhibitor intermediates often utilizes the 2-bromo-4-iodo-5-methoxy benzo
    • Reference Example: WO2012009227A1 (Synthesis of Quinazoline derivatives

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Application Note: Regioselective Synthesis of Biaryl Derivatives Utilizing 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The controlled, efficient synthesis of these compounds is therefore of paramount importance. This guide details the strategic use of 2-Bromo-4-iodo-5-methoxybenzoic acid as a versatile starting material for the regioselective synthesis of complex biaryl and triaryl systems.

The key feature of this substrate is the presence of two different halogen atoms—iodine and bromine—on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-bromine (C-Br) bond.[3] This inherent reactivity difference allows for a stepwise and highly controlled functionalization, making it an ideal platform for building molecular complexity.

This document provides a comprehensive protocol for the selective Suzuki-Miyaura cross-coupling at the C-I position, discusses the critical experimental parameters, and outlines methods for the characterization of the resulting biaryl derivatives.

The Principle of Regioselectivity in Palladium-Catalyzed Cross-Coupling

The success of this synthetic strategy hinges on the differential reactivity of the C-I and C-Br bonds within the palladium catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The Pd(0) catalyst preferentially inserts into the weaker, more labile C-I bond of the substrate to form a Pd(II) intermediate. The C-Br bond remains intact under controlled conditions.

  • Transmetalation: In the presence of a base, the aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the new biaryl C-C bond, regenerating the active Pd(0) catalyst.[4]

This selective activation allows for the isolation of the mono-arylated product, which can then be used in a subsequent coupling reaction at the C-Br position if desired.

Regioselectivity cluster_input start 2-Bromo-4-iodo- 5-methoxybenzoic acid start->side_product Oxidative Addition (Selective at C-I bond) reagent Ar-B(OH)₂ (Aryl Boronic Acid) catalyst Pd(0) Catalyst Base product 4-Aryl-2-bromo- 5-methoxybenzoic acid (Mono-arylated Product) catalyst->product Transmetalation & Reductive Elimination

Caption: Regioselective Suzuki-Miyaura coupling at the C-I position.

Experimental Protocol: Selective Mono-Arylation

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of 2-Bromo-4-iodo-5-methoxybenzoic acid.

Materials and Reagents
  • 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[7]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos)[7]

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)[8]

  • Solvent: Dioxane and Water (e.g., 4:1 mixture) or DMF[8][9]

  • Reaction Vessel: Microwave vial or round-bottom flask with a condenser

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure
  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane/water). Finally, add the palladium catalyst.

  • Reaction: Place the sealed vial in a preheated oil bath or microwave reactor. Heat the mixture with vigorous stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.[7]

    • Transfer to a separatory funnel. If the benzoic acid product remains in the organic layer, an acidic workup (e.g., with 1M HCl) may be necessary to protonate the carboxylate salt, making it soluble in the organic phase.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl derivative.[11]

Workflow A Reagent Dosing (Substrate, Boronic Acid, Base) B Inert Atmosphere (N₂ or Ar Purge) A->B C Solvent & Catalyst Addition B->C D Reaction (Heating & Stirring) C->D E Cooling & Quenching (Add H₂O) D->E F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the selective mono-arylation and a potential subsequent arylation at the bromine position.

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)PositionYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O855C4 (Iodo)~85-95
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O1003C4 (Iodo)~90-98
3*Pyridin-3-ylboronic acidPd₂(dba)₃/XPhos (2%)Cs₂CO₃DMF11012C2 (Bromo)~70-85

*Entry 3 assumes the starting material is the product from Entry 1 or 2, demonstrating the second coupling step.

Characterization of Biaryl Products

Rigorous characterization is essential to confirm the structure and purity of the synthesized biaryl derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The successful coupling will result in the appearance of new aromatic proton signals corresponding to the introduced aryl group. The disappearance of the singlet proton at the 4-position of the starting material is a key indicator. The chemical shifts of the remaining protons on the benzoic acid ring will be altered due to the new substituent.[12]

    • ¹³C NMR: The spectrum will show new signals for the carbons of the added aryl ring. The carbon previously bonded to iodine will shift significantly upfield.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A single sharp peak indicates a high degree of purity.

Field-Proven Insights and Troubleshooting

  • Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation (ensure rigorous exclusion of oxygen) or poor solubility. Switching to a different solvent system like DMF or increasing the temperature may be beneficial.

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. Using a stronger base like K₃PO₄ or CsF, and ensuring an anhydrous solvent (before adding the aqueous base solution) can sometimes mitigate this issue.[4]

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur. This is often minimized by slow addition of the boronic acid or using a more active catalyst system that favors the cross-coupling pathway.

  • Second Coupling: For the subsequent coupling at the C-Br position, more forcing conditions (higher temperature, stronger base, or a more active catalyst/ligand combination like those developed by Buchwald or Fu) are typically required.[6]

Conclusion

2-Bromo-4-iodo-5-methoxybenzoic acid is a highly effective and strategic substrate for the synthesis of functionalized biaryl compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a predictable and regioselective Suzuki-Miyaura cross-coupling. This enables the construction of a mono-arylated intermediate that retains a handle for further diversification, providing a powerful and modular approach for professionals in drug discovery and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • PubMed. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (n.d.).
  • KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemical Review and Letters. (2024).
  • ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our....
  • Thieme. (2019). Atroposelective Synthesis of Biaryl Compounds via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. Synfacts, 15(12), 1392.
  • The Royal Society of Chemistry. (n.d.).
  • PMC. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • RSC Publishing. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms.
  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • PubMed Central. (2022).
  • PMC. (n.d.).
  • bioRxiv. (2023). Discovery of biaryl macrocyclic peptides with C-terminal α-keto acid groups.
  • ResearchGate. (2015). (PDF) Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN....
  • Wikipedia. (n.d.). Stille reaction.
  • Journal of the American Chemical Society. (n.d.). THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION.
  • ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl....
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Common Organic Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate.
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Wiley Online Library. (n.d.). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes.
  • ChemRxiv. (2021).
  • Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo.
  • Benchchem. (n.d.). Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins | Request PDF.
  • PubMed. (2023). Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy.
  • Google Patents. (n.d.). SG11202006409TA - Biaryl derivative, preparation method therefor and pharmaceutical use thereof.
  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • ResearchGate. (n.d.).

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Esterification protocols for 2-Bromo-4-iodo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Esterification of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Abstract

This technical guide provides detailed application notes and validated protocols for the esterification of 2-Bromo-4-iodo-5-methoxybenzoic acid, a key halogenated building block in medicinal chemistry and materials science. Recognizing the unique electronic and steric properties of this substrate, this document evaluates three distinct and robust esterification strategies: the classic Fischer-Speier Esterification, the mild carbodiimide-mediated Steglich Esterification, and a base-mediated Sₙ2 Alkylation. The guide is designed for researchers, chemists, and drug development professionals, offering a comparative analysis to facilitate method selection based on substrate sensitivity, scale, and laboratory resources. Each protocol is presented with step-by-step instructions, mechanistic insights, and purification strategies to ensure high-yield synthesis of the desired ester derivatives.

Introduction and Strategic Considerations

2-Bromo-4-iodo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest as a precursor for complex molecular scaffolds. The ester functional group is often installed as a protecting group or as a handle for further synthetic transformations, such as cross-coupling reactions or amide bond formations.

The selection of an appropriate esterification protocol is critical and must account for the specific characteristics of this substrate:

  • Steric Hindrance: The presence of a bromine atom at the ortho-position to the carboxylic acid can sterically impede the approach of an alcohol, potentially slowing reaction rates, especially with bulky nucleophiles.

  • Electronic Effects: The benzene ring is substituted with both electron-withdrawing halogens (Br, I) and an electron-donating methoxy group (-OCH₃). These substituents modulate the electrophilicity of the carbonyl carbon and the acidity of the carboxyl proton.

  • Halogen Stability: The bromo and iodo substituents are generally stable, but harsh reaction conditions (e.g., excessively high temperatures or aggressive reagents) could lead to undesired side reactions.

This note provides a trusted framework for navigating these challenges, presenting protocols that balance efficiency, yield, and purity.

Comparative Analysis of Esterification Protocols

Choosing the optimal esterification pathway depends on several factors, including the lability of the substrate, the desired scale, and the availability of reagents. Below is a summary of the three protocols detailed in this guide.

ParameterFischer-Speier EsterificationSteglich EsterificationSₙ2 Alkylation
Conditions Strongly acidic (H₂SO₄, HCl), high temperature (reflux)Mild, neutral pH, room temperature to moderate heatBasic (K₂CO₃, Cs₂CO₃), moderate heat
Mechanism Acid-catalyzed nucleophilic acyl substitutionCarbodiimide activation, DMAP-catalyzed acyl transferDeprotonation followed by nucleophilic substitution
Advantages Economical, simple reagents, ideal for simple alcohols (MeOH, EtOH) in large excess[1][2].Mild conditions protect sensitive functional groups; effective for sterically hindered substrates[3][4].Orthogonal to acid-sensitive methods; clean reaction with simple work-up.
Disadvantages Reversible reaction requiring equilibrium shift[1][5]; harsh conditions may degrade sensitive substrates.Higher reagent cost (DCC/EDC, DMAP); byproduct (urea) removal is required[6].Requires a reactive alkyl halide; potential for O-alkylation of other nucleophilic sites (not present here).
Ideal For Large-scale synthesis of simple methyl or ethyl esters where cost is a primary factor.High-value synthesis, acid-labile substrates, and coupling with hindered or complex alcohols.Synthesizing esters when acidic conditions must be avoided; particularly effective for methyl esters using MeI.

Visualization of Key Methodologies

A clear understanding of the reaction pathways and decision-making process is essential for successful synthesis.

G cluster_input Starting Material cluster_decision Protocol Selection Criteria cluster_protocols Esterification Protocols cluster_output Product Start 2-Bromo-4-iodo- 5-methoxybenzoic Acid Decision Evaluate Synthesis Goals: Cost, Scale, Substrate Sensitivity Start->Decision Fischer Protocol 1: Fischer-Speier Esterification Decision->Fischer  Low Cost / Large Scale  Acid Stable Substrate Steglich Protocol 2: Steglich Esterification Decision->Steglich  High Value / Acid Sensitive  Steric Hindrance Alkylation Protocol 3: Sₙ2 Alkylation Decision->Alkylation  Base Conditions Required  Avoid Acidic Reagents End Target Ester: R-OOC-Ar Fischer->End Steglich->End Alkylation->End

Caption: Workflow for selecting an appropriate esterification protocol.

The Steglich esterification proceeds through a well-defined mechanism involving activation of the carboxylic acid by a carbodiimide coupling agent.

G Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea + ActiveEster N-Acylpyridinium Salt ('Active Ester') O_Acylisourea->ActiveEster DCU Dicyclohexylurea (DCU) (Byproduct) O_Acylisourea->DCU + Ester DMAP DMAP (Catalyst) DMAP->ActiveEster + ActiveEster->DMAP Regenerated Ester Ester (R-COOR') ActiveEster->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester + Alcohol->DCU Direct Attack (Slower Path)

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

Principle: This classic method uses a large excess of an alcohol (acting as both reagent and solvent) and a strong acid catalyst to drive the reversible reaction toward the ester product.[2] Water, a byproduct, must be effectively removed or its formation counteracted by the mass action of the excess alcohol.[1][5]

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
2-Bromo-4-iodo-5-methoxybenzoic acid370.933.71 g10.0 mmol1.0
Methanol (Anhydrous)32.0450 mL-Excess
Sulfuric Acid (Conc., 98%)98.080.5 mL~9.2 mmol0.92
Ethyl Acetate-100 mL--
Saturated NaHCO₃ (aq)-50 mL--
Brine (Saturated NaCl)-25 mL--
Anhydrous Na₂SO₄ or MgSO₄-~5 g--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-iodo-5-methoxybenzoic acid (3.71 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL) to the flask and stir to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.[7][8]

  • Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (2 x 25 mL), and finally with brine (25 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography if necessary.

Protocol 2: Steglich Esterification (Ethyl Ester Synthesis)

Principle: This protocol utilizes a carbodiimide, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[3] 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, intercepting the intermediate to form an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol.[3] This method proceeds under mild, neutral conditions.

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
2-Bromo-4-iodo-5-methoxybenzoic acid370.931.85 g5.0 mmol1.0
Ethanol46.070.35 mL6.0 mmol1.2
DCC206.331.13 g5.5 mmol1.1
DMAP122.1761 mg0.5 mmol0.1
Dichloromethane (DCM, Anhydrous)-50 mL--
1M HCl (aq)-20 mL--
Saturated NaHCO₃ (aq)-20 mL--
Anhydrous Na₂SO₄-~5 g--

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-4-iodo-5-methoxybenzoic acid (1.85 g, 5.0 mmol), ethanol (0.35 mL, 6.0 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the flask to 0°C in an ice bath with magnetic stirring.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

  • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL) to remove DMAP, water (20 mL), and saturated NaHCO₃ solution (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure ethyl ester. Note on a Greener Alternative: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in place of DCC. The corresponding urea byproduct is water-soluble, simplifying the workup as it can be removed with aqueous washes, potentially avoiding filtration.[10][11]

Protocol 3: Base-Mediated Sₙ2 Alkylation (Methyl Ester Synthesis)

Principle: This method involves the deprotonation of the carboxylic acid with a mild base to form the corresponding carboxylate salt. This anionic nucleophile then displaces a halide from a reactive alkylating agent, such as iodomethane, in an Sₙ2 reaction to form the ester.

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
2-Bromo-4-iodo-5-methoxybenzoic acid370.931.85 g5.0 mmol1.0
Potassium Carbonate (K₂CO₃)138.211.04 g7.5 mmol1.5
Iodomethane (MeI)141.940.34 mL5.5 mmol1.1
N,N-Dimethylformamide (DMF)-25 mL--
Diethyl Ether or Ethyl Acetate-100 mL--
Water-100 mL--

Procedure:

  • To a 50 mL round-bottom flask, add 2-Bromo-4-iodo-5-methoxybenzoic acid (1.85 g, 5.0 mmol) and potassium carbonate (1.04 g, 7.5 mmol).

  • Add N,N-dimethylformamide (DMF, 25 mL) and stir the suspension at room temperature.

  • Add iodomethane (0.34 mL, 5.5 mmol) dropwise to the mixture.

  • Heat the reaction to 40-50°C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 35 mL).

  • Combine the organic extracts and wash with water (2 x 25 mL) to remove residual DMF, followed by brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Conclusion

The successful esterification of 2-Bromo-4-iodo-5-methoxybenzoic acid can be readily achieved through several distinct synthetic routes. For routine, large-scale production of simple esters, the Fischer-Speier method offers an economical solution. For substrates demanding milder conditions or for the synthesis of more complex esters, the Steglich esterification provides an excellent, high-yielding alternative. Finally, base-mediated alkylation serves as a valuable orthogonal strategy when acidic conditions must be entirely avoided. The protocols provided herein are robust, reproducible, and can be adapted to suit a wide range of target esters and laboratory constraints, empowering researchers in their synthetic endeavors.

References

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  • Unknown Source. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Google Patents. (n.d.). Method for preparing iodo-substituted aromatic compounds by virtue of iodination of bromine on aromatic ring.
  • Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

Sources

Selective Palladium-Catalyzed Cross-Coupling: A Guide to Differentiating the 4-Iodo and 2-Bromo Positions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Polyhalogenated Arenes

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical technique.[1] Molecules bearing multiple, yet distinct, halogen substituents offer a powerful platform for sequential, site-selective cross-coupling reactions. This application note provides a detailed guide to navigating the selective palladium-catalyzed cross-coupling of a common structural motif: an aromatic ring bearing both an iodine atom at the 4-position and a bromine atom at the 2-position. Understanding the principles that govern the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is paramount to achieving the desired synthetic outcome.

The selectivity in these reactions is primarily dictated by the difference in bond dissociation energies between the C-I and C-Br bonds.[1][2][3][4] The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) center.[2][3][4] This oxidative addition is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.[5][6][7] Consequently, with careful control of reaction conditions, it is possible to selectively activate the C-I bond while leaving the C-Br bond intact for subsequent transformations.

This guide will delve into the mechanistic underpinnings of this selectivity and provide practical protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

Mechanistic Insights: The Basis of Selectivity

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction begins with the oxidative addition of an aryl halide to a Pd(0) complex.[5][6][8] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The relative ease of this step for different halogens follows the trend I > Br > Cl > F, which is inversely correlated with their respective carbon-halogen bond strengths.[2][3][9]

dot graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

A [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; B [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; C [label="Ar-Pd(II)-X(L)₂\n(Organopalladium Intermediate)", fillcolor="#F1F3F4"]; D [label="Transmetalation\n(e.g., with R-B(OH)₂)", shape=ellipse, fillcolor="#FFFFFF"]; E [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4"]; F [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; G [label="Ar-R\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Ar-X"]; B -> C; C -> D [label="R-M"]; D -> E; E -> F; F -> G; F -> A [label="Regenerates\nCatalyst"]; } केंद्रीकृत पैलेडियम क्रॉस-कपलिंग उत्प्रेरक चक्र।

The weaker C-I bond (bond dissociation energy of ~213 kJ/mol for aryl iodides) requires a lower activation energy for oxidative addition compared to the stronger C-Br bond (~285 kJ/mol for aryl bromides).[9] This energetic difference is the fundamental reason why palladium catalysts preferentially react with the iodo-substituent.

Steric hindrance can also play a role. The 2-bromo position, being ortho to a substituent, is more sterically encumbered than the 4-iodo position. This can further disfavor the approach of the bulky palladium catalyst to the C-Br bond, thus enhancing the selectivity for the C-I bond.

Comparative Performance and Protocols

The following sections provide an overview of the selective cross-coupling at the 4-iodo position for several common palladium-catalyzed reactions. The protocols are designed to favor mono-functionalization, leaving the 2-bromo position available for subsequent reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[8][10] For substrates containing both iodo and bromo substituents, the reaction can be tuned to selectively couple at the iodine position.[11]

Table 1: Reaction Conditions for Selective Suzuki-Miyaura Coupling at the 4-Iodo Position

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosTetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst. Buchwald's biarylphosphine ligands like SPhos can offer improved reactivity and scope.
Base K₂CO₃, Cs₂CO₃Mild inorganic bases are generally sufficient and help to minimize side reactions.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic solvent systems are common and facilitate the reaction between the organic and aqueous phases.
Temperature 60-80 °CLower temperatures favor selective reaction at the more reactive C-I bond. Higher temperatures may lead to competing reaction at the C-Br bond.[12][13]

Detailed Protocol: Selective Suzuki-Miyaura Coupling of a 2-Bromo-4-iodoarene

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the 2-bromo-4-iodoarene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 3:1 mixture of toluene and water, 8 mL).[1]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14][15][16][17] Similar to the Suzuki coupling, selectivity for the iodo position is readily achieved.[18]

Table 2: Reaction Conditions for Selective Sonogashira Coupling at the 4-Iodo Position

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard and effective palladium catalysts for Sonogashira reactions.
Co-catalyst CuICopper(I) iodide is a crucial co-catalyst that facilitates the formation of the reactive copper acetylide species.[17]
Base Et₃N, DiisopropylamineAn amine base is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.[17]
Solvent THF, DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 50 °CMild reaction temperatures are usually sufficient for the coupling of aryl iodides.

Detailed Protocol: Selective Sonogashira Coupling of a 2-Bromo-4-iodoarene

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add the 2-bromo-4-iodoarene (1.0 mmol), the terminal alkyne (1.2 mmol), and the copper(I) iodide (0.05 mmol).

  • Solvent and Base: Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene.[19][20] The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.

Table 3: Reaction Conditions for Selective Heck Coupling at the 4-Iodo Position

ParameterConditionRationale
Catalyst Pd(OAc)₂, Pd₂ (dba)₃These are common and effective palladium(II) and palladium(0) precursors.
Ligand P(o-tol)₃, PPh₃Tri(o-tolyl)phosphine is a bulky ligand that can promote the reaction and influence regioselectivity.
Base Et₃N, K₂CO₃A base is necessary to regenerate the active Pd(0) catalyst.
Solvent DMF, AcetonitrilePolar aprotic solvents are generally used.
Temperature 80-120 °CHigher temperatures are often required for Heck reactions compared to Suzuki and Sonogashira couplings.

Detailed Protocol: Selective Heck Coupling of a 2-Bromo-4-iodoarene

  • Reaction Setup: In a sealed tube, combine the 2-bromo-4-iodoarene (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol).[1]

  • Solvent and Base: Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 1.5 mmol).[1]

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 24 hours.[1]

  • Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like diethyl ether.[1]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.[1]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide.[21][22][23] It is known for its tolerance of a wide variety of functional groups.

Table 4: Reaction Conditions for Selective Stille Coupling at the 4-Iodo Position

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard palladium catalysts for Stille couplings.
Solvent Toluene, THFAnhydrous, non-polar, or polar aprotic solvents are suitable.
Additives LiCl, CuILithium chloride can accelerate the transmetalation step. Copper(I) iodide can act as a co-catalyst in some cases.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Detailed Protocol: Selective Stille Coupling of a 2-Bromo-4-iodoarene

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-bromo-4-iodoarene (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the reaction mixture to reflux (e.g., 110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography. Due to the toxicity of organotin byproducts, careful purification is essential.

Troubleshooting and Optimization

  • Low Selectivity: If coupling at the 2-bromo position is observed, consider lowering the reaction temperature and using a milder base. Employing bulkier phosphine ligands can also enhance selectivity for the less sterically hindered 4-iodo position.

  • Low Yield: Ensure all reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation. Increasing the catalyst loading or trying a different palladium precursor/ligand combination may improve the yield. For Suzuki couplings, the quality of the boronic acid is crucial.

  • Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst can be added. For Stille couplings, the addition of LiCl can sometimes facilitate the transmetalation step and drive the reaction to completion.

Decision-Making Workflow

dot digraph "Decision_Tree" { graph [fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Start [label="Desired Transformation on\n2-Bromo-4-iodoarene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bond_Type [label="Type of C-C Bond to Form?", shape=diamond, style=rounded, fillcolor="#FBBC05"]; Csp2_Csp2 [label="C(sp²)-C(sp²)", shape=box, fillcolor="#F1F3F4"]; Csp2_Csp [label="C(sp²)-C(sp)", shape=box, fillcolor="#F1F3F4"]; Csp2_Alkene [label="C(sp²)-Alkene", shape=box, fillcolor="#F1F3F4"]; Csp2_Aryl_Vinyl [label="C(sp²)-Aryl/Vinyl", shape=box, fillcolor="#F1F3F4"];

Suzuki [label="Suzuki Coupling\n(with Boronic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(with Terminal Alkyne)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck [label="Heck Reaction\n(with Alkene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stille [label="Stille Coupling\n(with Organostannane)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Bond_Type; Bond_Type -> Csp2_Csp2 [label="Aryl-Aryl"]; Bond_Type -> Csp2_Csp [label="Aryl-Alkyne"]; Bond_Type -> Csp2_Alkene [label="Aryl-Alkene"]; Bond_Type -> Csp2_Aryl_Vinyl [label="Aryl-Aryl/\nVinyl"];

Csp2_Csp2 -> Suzuki; Csp2_Csp -> Sonogashira; Csp2_Alkene -> Heck; Csp2_Aryl_Vinyl -> Stille; } Choosing the appropriate cross-coupling reaction.

Conclusion

The selective functionalization of dihaloarenes, such as those containing both iodo and bromo substituents, is a powerful strategy in modern organic synthesis. By leveraging the inherent differences in the carbon-halogen bond strengths and by carefully controlling reaction parameters, chemists can achieve highly selective transformations at the more reactive iodo position. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these selective cross-coupling reactions in their synthetic endeavors, paving the way for the efficient construction of complex and valuable molecules.

References

  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Chen, J. S. (2009). Classics in Total Synthesis III. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Knochel, P., & Perea, J. J. A. (1998). Handbook of Organopalladium Chemistry for Organic Synthesis. (E.-i. Negishi, Ed.). John Wiley & Sons, Inc.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Scherpf, T., & Stradiotto, M. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dalton Transactions, 49(42), 14755-14765. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5254-5282. [Link]

  • Chem Help ASAP. (2020, February 13). palladium catalytic cycle [Video]. YouTube. [Link]...

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5036. [Link]

  • Filo. (2025, June 5). Explain the reactivity and relative strength of C–halogen bonds in the fo... Retrieved from [Link]

  • Britannica. (n.d.). Bond strength | chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • American Chemical Society. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(4), 1264–1265. [Link]

  • National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1243. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Tasmania. (2023, May 19). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • American Chemical Society. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1729–1737. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • American Chemical Society. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4884–4887. [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Retrieved from [Link]

  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

  • JoVE. (n.d.). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. Retrieved from [Link]

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  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

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  • American Chemical Society. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

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Application Note: Synthesis of 2-Bromo-4-iodo-5-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

The conversion of 2-Bromo-4-iodo-5-methoxybenzoic acid to its corresponding acid chloride is a critical activation step in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway modulators).[1] This substrate presents specific synthetic challenges that disqualify generic "boil in thionyl chloride" approaches:

  • Steric Hindrance: The ortho-bromo substituent creates significant steric bulk around the carbonyl carbon, retarding nucleophilic attack.

  • Chemoselectivity: The aryl-iodide bond is labile.[1] Harsh thermal conditions or radical initiators (often found in low-quality chlorinating agents) can lead to de-iodination or scrambling.[1]

  • Electronic Effects: The 5-methoxy group is an electron-donating group (EDG) by resonance, which theoretically increases the nucleophilicity of the carbonyl oxygen.[1] However, the inductive withdrawal from the adjacent halogens (Br, I) dominates, rendering the carboxylic acid less reactive toward initial activation.

Recommended Approach: Vilsmeier-Haack Activation

To overcome the ortho-steric barrier without thermal degradation of the C-I bond, Oxalyl Chloride mediated chlorination catalyzed by N,N-Dimethylformamide (DMF) is the method of choice.[1] This generates a highly reactive chloroiminium species (Vilsmeier reagent) that is less sensitive to steric hindrance than the bulk reagent.

Mechanistic Insight (The "Active" Catalyst)

Understanding the role of DMF is crucial for troubleshooting. It is not merely a solvent; it is the catalytic carrier of chlorine.

VilsmeierMechanism DMF DMF (Catalyst) Inter1 Imidoyl Chloride Intermediate DMF->Inter1 + (COCl)2 OxCl Oxalyl Chloride OxCl->Inter1 Vilsmeier Vilsmeier Reagent (Active Species) Inter1->Vilsmeier - CO, - CO2 Gases CO + CO2 + HCl (Byproducts) Inter1->Gases Product Acid Chloride Product Vilsmeier->Product + Substrate Substrate 2-Bromo-4-iodo- 5-methoxybenzoic acid Substrate->Product Product->DMF Regeneration

Figure 1: The catalytic cycle of DMF.[1] The Vilsmeier reagent (active chloroiminium species) overcomes the steric hindrance of the ortho-bromo group more effectively than oxalyl chloride alone.

Experimental Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride/DMF)

Best for: High-value intermediates, gram-scale, and substrates sensitive to heat.[1]

Reagents:

  • Substrate: 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Fit the flask with a rubber septum and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl/CO evolution.

    • Note: The aryl iodide is light-sensitive.[1] Wrap the flask in aluminum foil.

  • Solvation: Charge the flask with the Benzoic Acid substrate and anhydrous DCM (concentration ~0.2 M). Stir until a suspension forms.

  • Catalyst Addition: Add catalytic DMF (1-2 drops via syringe).[1]

    • Checkpoint: No reaction should occur yet.

  • Chlorination: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride dropwise over 10-15 minutes.[1]

    • Observation: Vigorous gas evolution (

      
      ) will occur immediately upon addition.
      
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Completion Indicator: The suspension should clarify into a homogeneous yellow/orange solution as the acid consumes.

  • Workup: Concentrate the reaction mixture in vacuo (Rotavap) at <30°C.

    • Critical Step: Add fresh DCM (10 mL) and re-evaporate (azeotrope) twice to remove trace HCl and excess oxalyl chloride.

  • Storage: The resulting yellow solid is the crude acid chloride. Use immediately for the next coupling step.

Protocol B: The "Robust" Alternative (Thionyl Chloride)

Best for: Large scale (>100g) where gas management of oxalyl chloride is difficult, provided the substrate is validated for thermal stability.

Reagents:

  • Reagent: Thionyl Chloride (

    
    ) (5-10 equiv, acts as solvent)[1]
    
  • Catalyst: DMF (0.05 equiv)

Methodology:

  • Suspend the acid in neat

    
    .
    
  • Add DMF catalyst.[2][3][4][5]

  • Heat to mild reflux (75°C) for 2 hours.

  • Distill off excess

    
     under reduced pressure (adding toluene to azeotrope is recommended).
    
  • Risk: Higher risk of de-iodination due to thermal stress. Protocol A is preferred for this specific substrate.

Quality Control & Process Analytical Technology (PAT)

Warning: Acid chlorides are unstable on Silica Gel. Do not attempt direct TLC.

To validate conversion, perform a Methanol Quench :

  • Take an aliquot (50 µL) of the reaction mixture.

  • Quench into anhydrous Methanol (500 µL).

  • Wait 5 minutes (forms the Methyl Ester).

  • Analyze the Methyl Ester via HPLC or TLC.

Data Interpretation Table:

FeatureStarting Material (Acid)Product Derivative (Methyl Ester)
TLC (

)
Low (Streaks on silica)High (Distinct spot, non-polar)
HPLC (

)
Early eluting (Polar)Late eluting (Non-polar)
IR Spectroscopy Broad -OH (~3000

)
Absent -OH; Sharp Ester C=O (~1720

)
Visual SuspensionClear Solution

Workflow Visualization

Workflow Setup Setup: Dry DCM, N2 atm, Foil wrap (Light protection) Reaction Reaction: Add DMF (cat), then Oxalyl Chloride at 0°C Setup->Reaction Monitor Monitor: Aliquot quench with MeOH -> HPLC Reaction->Monitor Decision Conversion > 98%? Monitor->Decision Decision->Reaction No (Add more (COCl)2) Workup Workup: Evaporate volatiles, Azeotrope with DCM/Toluene Decision->Workup Yes NextStep Proceed to Amide/Ester Coupling immediately Workup->NextStep

Figure 2: Operational workflow for the synthesis and validation of the acid chloride.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Oxalyl chloride and the product acid chloride are potent lachrymators. All operations must be performed in a functioning fume hood.

  • Pressure Build-up: The reaction generates stoichiometric quantities of CO and

    
    .[1] Ensure the system is vented through a bubbler; never seal the reaction vessel completely.
    
  • Iodide Stability: While aryl iodides are generally stable to these conditions, exposure to strong UV light during the reaction can promote homolytic cleavage of the C-I bond. Foil wrapping is a mandatory precaution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids: A study of the mechanism. Journal of Organic Chemistry, 43(20), 3972–3974. (Foundational text on the DMF catalytic cycle).

  • Sigma-Aldrich. (n.d.).[1] 2-Bromo-5-methoxybenzoic acid Product Specification. (Reference for handling similar sterically hindered halogenated benzoic acids).

  • Organic Syntheses. (2004). Acid Chlorides from Carboxylic Acids with Oxalyl Chloride. Coll. Vol. 10, p.1. (Standard validated protocol for oxalyl chloride usage).

Sources

C-H activation directing groups on 2-Bromo-4-iodo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Directed C-H Functionalization of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Abstract

This guide details the strategic implementation of C-H activation directing groups (DGs) on 2-Bromo-4-iodo-5-methoxybenzoic acid . Due to the presence of highly reactive aryl halide motifs (C-I and C-Br), standard cross-coupling protocols are unsuitable for functionalizing the C6 position. This note outlines a high-fidelity workflow using bidentate auxiliary directing groups (specifically 8-aminoquinoline) to achieve exclusive C6-selectivity via a Pd(II)/Pd(IV) catalytic cycle, bypassing the chemoselectivity issues associated with low-valent Palladium(0) species.

Part 1: Structural Analysis & Strategic Planning

Substrate Analysis

The substrate is a dense, poly-functionalized arene. Successful functionalization requires a precise understanding of the steric and electronic landscape.

  • C1 (Carboxyl): The native directing handle. Weak coordination (monodentate).

  • C2 (Bromine): Ortho-blocker. Sterically shields C3.

  • C3 (Proton): Located between Br and I. Sterically Deactivated. Access is kinetically disfavored.

  • C4 (Iodine): Para-reactive handle. Highly susceptible to oxidative addition by Pd(0).

  • C5 (Methoxy): Meta-activator. Electron Donating Group (EDG) increases electron density at C6 (ortho/para directing).

  • C6 (Proton): Target Site. Ortho to the DG (C1) and ortho to the activating OMe (C5). This is the electronically and sterically favored site for metallation.

The Chemoselectivity Challenge

The primary risk is the destruction of the C4-Iodine bond. Standard Pd-catalyzed reactions often utilize phosphine ligands that promote Pd(0) formation, leading to oxidative addition into the C-I bond (Suzuki/Heck pathways).

  • Solution: Utilize a Pd(II)/Pd(IV) catalytic cycle.[1] High-valent Pd(IV) intermediates are stabilized by bidentate directing groups, allowing C-H cleavage to occur faster than C-I insertion.

Decision Matrix: Directing Group Selection

DG_Selection Start Substrate: 2-Br-4-I-5-OMe-Benzoic Acid Goal Target: C6 Functionalization Start->Goal Decision Select Directing Strategy Goal->Decision Native Native Carboxyl (-COOH) Decision->Native Green Chemistry Priority Auxiliary Auxiliary Amide (8-AQ) Decision->Auxiliary Complexity/Yield Priority Native_Pros Pros: 1 Step Cons: Harsh conditions, lower halide tolerance Native->Native_Pros Aux_Pros Pros: Mild, High Halide Tolerance, Exclusive C6 Selectivity Cons: Requires Install/Remove steps Auxiliary->Aux_Pros Recommendation RECOMMENDED PATH: Bidentate Chelation (8-Aminoquinoline) Aux_Pros->Recommendation

Figure 1: Decision matrix for selecting the directing group strategy. The 8-Aminoquinoline (8-AQ) route is recommended for this specific substrate to preserve the aryl iodide.

Part 2: Experimental Protocols

The following protocols utilize the 8-Aminoquinoline (AQ) auxiliary. This bidentate system creates a rigid 5,5-membered chelate with Palladium, forcing metallation at the C6 position while suppressing side reactions at the C-I bond.

Protocol A: Installation of the Directing Group

Objective: Convert the carboxylic acid to the N-(quinolin-8-yl)benzamide.

Reagents:

  • Substrate: 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 equiv)

  • 8-Aminoquinoline (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the benzoic acid substrate (1.0 g, ~2.8 mmol) in DMF (10 mL).

  • Activation: Add DIPEA (1.46 mL, 8.4 mmol) followed by HATU (1.6 g, 4.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add 8-Aminoquinoline (485 mg, 3.36 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (EtOAc/Hexanes).

  • Workup: Dilute with EtOAc (50 mL). Wash successively with saturated NaHCO₃ (2x), Water (2x), and Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Checkpoint: Product should be a stable solid. Verify 1H NMR for the characteristic quinoline peaks (8.7-8.9 ppm).

Protocol B: C-H Functionalization (Example: Arylation)

Objective: Install an aryl group at C6 without touching the C-I or C-Br bonds.

Mechanism: Pd(II)-catalyzed, Ag(I)-mediated oxidative coupling. Reagents:

  • Substrate: AQ-Amide (from Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (2.0 - 3.0 equiv) Note: Yes, we use an aryl iodide reagent. The DG makes the catalyst prefer C-H activation over oxidative addition.

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Promoter: AgOAc (1.5 equiv)

  • Solvent: t-Amyl Alcohol or Toluene (0.2 M)

Step-by-Step:

  • Setup: Use a screw-cap pressure vial. Add AQ-Amide (0.2 mmol), Aryl Iodide (0.6 mmol), Pd(OAc)₂ (4.5 mg), and AgOAc (50 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous t-Amyl Alcohol (1.0 mL) via syringe.

  • Heating: Heat the block to 110°C . Stir vigorously for 18–24 hours.

    • Critical Note: Do NOT use phosphine ligands. Phosphines promote Pd(0) and will cause scrambling of the native Iodine/Bromine.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with DCM).[2] Concentrate the filtrate.

  • Purification: Flash chromatography.

Protocol C: Removal of Directing Group

Objective: Restore the carboxylic acid (or ester) without dehalogenating the core. Challenge: Standard acid/base hydrolysis is often too slow for AQ amides. Recommended Method:Transamidation-Hydrolysis (The "Ethanolamine Route") or Oxidative Deprotection .

Method C1: Ethanolamine Transamidation (Mildest)

  • Dissolve the functionalized AQ-amide (0.1 mmol) in Toluene (1 mL).

  • Add Ethanolamine (10 equiv).

  • Heat to 80°C for 4–6 hours.

  • Result: This cleaves the AQ group, forming the N-(2-hydroxyethyl)amide intermediate, which can be hydrolyzed to the ester/acid or used as is.

Method C2: Oxidative Cleavage (Cerium Ammonium Nitrate - CAN)

  • Dissolve substrate in MeCN/H₂O (3:1).

  • Add CAN (3.0 equiv) at 0°C.

  • Stir for 30 mins.

  • Result: This oxidatively cleaves the quinoline, releasing the carboxylic acid directly.

    • Caution: Ensure the C-I bond is stable to CAN (usually acceptable for short times at 0°C).

Part 3: Data & Visualization

Comparative Conditions Table
VariableNative Carboxyl Protocol Auxiliary (AQ) Protocol
Directing Group Free -COOH8-Aminoquinoline Amide
Catalyst Pd(OAc)₂ + MPAA LigandsPd(OAc)₂ (Ligandless)
Reaction Temp 100–140°C80–110°C
Halide Tolerance Low (Risk of Pd insertion)High (Chelation Protection)
C6 Selectivity Moderate (Steric control)Excellent (Electronic + Geometric)
Step Count 1 (Direct)3 (Install -> React -> Remove)
Mechanistic Workflow (Graphviz)

Reaction_Cycle cluster_halide Key to Halide Tolerance PreComplex Pd(OAc)2 Coordination CMD C-H Activation (CMD Step) PreComplex->CMD -HOAc Palladacycle Stable 5,5-Palladacycle (Pd-II) CMD->Palladacycle Rate Limiting OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd Reaction with Ar-I HighVal Pd(IV) Species OxAdd->HighVal RedElim Reductive Elimination (C-C Bond Formed) HighVal->RedElim Product Release RedElim->PreComplex Regenerate Pd(II)

Figure 2: The Pd(II)/Pd(IV) catalytic cycle facilitated by the 8-Aminoquinoline directing group. The formation of the stable Palladacycle prevents the Pd catalyst from engaging in "rogue" oxidative addition with the substrate's native Iodine/Bromine atoms.

Part 4: Troubleshooting & Expert Insights

  • "The Reaction is Stalled":

    • Cause: The bulky Bromine at C2 might be distorting the amide planarity, making coordination difficult.

    • Fix: Increase temperature to 130°C and switch solvent to o-Xylene. Add pivalic acid (30 mol%) as a proton shuttle to assist the CMD (Concerted Metalation-Deprotonation) step.

  • "I see De-iodination (Loss of C4-I)":

    • Cause: Presence of trace Pd(0).[2] This usually happens if the reaction runs too long or runs out of oxidant (AgOAc).

    • Fix: Ensure AgOAc is dry and used in excess (2.0 equiv). Do not use DMF or DMA as solvents (they can reduce Pd); stick to t-Amyl alcohol or Toluene.

  • "Removal of AQ is failing":

    • Cause: Steric hindrance from the new group at C6 and the OMe at C5.

    • Fix: Switch to the Boc-activation method . Treat the AQ-amide with Boc₂O/DMAP to form the N-Boc-AQ-amide. This weakens the amide bond, allowing mild hydrolysis with LiOH/H₂O₂ at RT.

References

  • Z. Chen, B. Wang, J. Zhang, W. Yu, Z. Liu, Y. Zhang. "Transition metal-catalyzed C–H functionalization of benzoic acid derivatives." Organic Chemistry Frontiers, 2015. Link

  • G. Rouquet, N. Chatani. "Catalytic Functionalization of C(sp2)–H and C(sp3)–H Bonds by Using Bidentate Directing Groups." Angewandte Chemie International Edition, 2013. Link

  • L. D. Tran, I. Popov, O. Daugulis. "Copper-Promoted Sulfenylation of sp2 C-H Bonds." Journal of the American Chemical Society, 2012. (Foundational work on AQ-amide directing groups). Link

  • K. M. Engle, T.-S. Mei, M. Wasa, J.-Q. Yu. "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions." Accounts of Chemical Research, 2012. Link

  • X. Chen, K. M. Engle, D.-H. Wang, J.-Q. Yu. "Palladium(II)-Catalyzed C-H Activation of Benzoic Acids with Aryl Iodides." Angewandte Chemie, 2009. Link

Sources

Troubleshooting & Optimization

Preventing debromination during coupling of 2-Bromo-4-iodo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized Support Center resource. It prioritizes the specific chemoselectivity challenges associated with 2-Bromo-4-iodo-5-methoxybenzoic acid , a scaffold frequently used in the synthesis of kinase inhibitors and biaryl pharmaceuticals.

Topic: Preventing Debromination & Promiscuous Coupling in 2-Bromo-4-iodo-5-methoxybenzoic acid. Ticket Type: Advanced Method Development Status: Resolved / Guide Available

The Engineering Challenge: "The Bystander Effect"

The core difficulty with 2-Bromo-4-iodo-5-methoxybenzoic acid lies in its functional density. You are attempting to perform a Suzuki-Miyaura coupling at the C4-Iodine position while preserving the C2-Bromine for future functionalization.

The Substrate Profile[1][2]
  • C4-Iodine (Target): The weakest bond (

    
    ). It reacts fastest.
    
  • C2-Bromine (Bystander): Stronger bond (

    
    ), but activated by the ortho-carboxylic acid (EWG).
    
  • C1-Carboxylic Acid: A source of catalyst poisoning and potential protodecarboxylation.

  • C5-Methoxy: An electron-donating group (EDG) ortho to the Iodine, which slightly deactivates the C-I bond toward oxidative addition compared to a naked ring, narrowing the reactivity gap between I and Br.

The Failure Mode: Users frequently report hydrodehalogenation (Debromination), where the C2-Br is replaced by a Hydrogen (C2-H). This occurs when the catalyst inserts into the C-Br bond and encounters a hydride source (solvent or base) instead of the boronic acid.

Mechanistic Root Cause Analysis

To fix the problem, we must visualize the competition between the desired pathway and the failure mode.

Diagram 1: Kinetic Selectivity & Failure Pathways

This flowchart illustrates the critical decision point where the catalyst chooses between the Iodine (Target) and Bromine (Failure).

SelectivityLandscape Substrate Substrate: 2-Br-4-I-Benzoic Acid OxAdd_I Path A: Oxidative Addition (C-I) (Fast, Kinetic Control) Substrate->OxAdd_I Low Temp (<60°C) Standard Ligands (PPh3) OxAdd_Br Path B: Oxidative Addition (C-Br) (Slower, but possible at High T) Substrate->OxAdd_Br High Temp (>80°C) Electron-Rich Ligands Pd0 Active Catalyst Pd(0)L2 Pd0->Substrate TransMet Transmetallation (Boronic Acid) OxAdd_I->TransMet Product SUCCESS: 4-Substituted-2-Bromo Product TransMet->Product HydrideSource Hydride Source Present? (Alcohols, Formates) OxAdd_Br->HydrideSource Debromination FAILURE: Debrominated Product (C2-H) HydrideSource->Debromination Yes (Beta-Hydride Elim) DoubleCouple FAILURE: Bis-Coupled Product HydrideSource->DoubleCouple No (Excess Boronic Acid)

Caption: Kinetic competition between C-I and C-Br insertion. Path B is accelerated by high temperatures and electron-rich ligands.

Troubleshooting & Optimization Guide

A. Catalyst & Ligand Selection

The Trap: Using "Super-Active" Ligands. Modern bulky, electron-rich phosphines (e.g., SPhos, XPhos,


) are designed to activate unreactive aryl chlorides. Do not use these.  They lower the activation energy so effectively that they lose discrimination between I and Br.
  • Recommendation: Use "Old School" Ligands.

    • Pd(PPh3)4: The gold standard for I/Br selectivity. The oxidative addition into C-Br is slow with PPh3 at moderate temperatures.

    • PdCl2(dppf): Excellent stability and good selectivity due to the bite angle.

    • Avoid: Pd-Amphos, Pd-XPhos, or NHC-Pd catalysts unless strictly necessary.

B. Solvent System (The Hydride Source)

The Trap: Protic Solvents (Alcohols). Debromination requires a Hydrogen source. In many Suzuki protocols, Ethanol or Methanol is used. Palladium can abstract a hydride from the alpha-position of an alcohol (via beta-hydride elimination of a Pd-alkoxide intermediate), turning your solvent into a reducing agent.

  • Recommendation: Switch to Aprotic Polar Solvents.

    • Best: DMF, DMSO, or 1,4-Dioxane.

    • Co-solvent: Water is necessary for the base solubility, but keep the organic phase aprotic.

    • Strictly Avoid: Isopropanol (highly effective hydride donor).

C. The Base

The Trap: Alkoxides (


, 

). Strong alkoxide bases promote beta-hydride elimination, directly feeding the debromination cycle.
  • Recommendation: Mild Inorganic Bases.

    • Best:

      
       or 
      
      
      
      .
    • Why: They are not reducing agents and are strong enough to activate the boronic acid without promoting side reactions.

Validated Protocol: The "Selectivity Standard"

This protocol is designed to maximize C-I coupling while suppressing C-Br activation.

Pre-requisite: If possible, convert the carboxylic acid to a Methyl Ester before coupling. The free acid can bind Pd and alter its reactivity. If you must use the free acid, add 1 extra equivalent of base.

ParameterSpecificationRationale
Substrate 2-Bromo-4-iodo-5-methoxybenzoic acid (ester preferred)1.0 Equiv
Boronic Acid Aryl/Heteroaryl Boronic Acid1.05 - 1.1 Equiv (Avoid large excess)
Catalyst Pd(PPh3)4 (Tetrakis)3 - 5 mol%
Solvent DME (Dimethoxyethane) or 1,4-Dioxane / Water (4:1)Aprotic organic phase prevents hydride transfer.
Base Na2CO3 (2M Aqueous)2.0 - 3.0 Equiv. Mild, non-reducing.
Temperature 40°C - 60°C CRITICAL. Do not reflux.
Atmosphere Argon/Nitrogen (Strict Degassing)Oxygen promotes homocoupling and catalyst death.
Step-by-Step Workflow:
  • Charge Solids: Add Substrate (1.0 eq), Boronic acid (1.05 eq), and Base (solid Na2CO3, 2.5 eq) to the flask.

  • Solvent Prep: Premix Dioxane and Water (4:1). Sparge with Argon for 15 mins. (Oxygen removal is vital to maintain Pd(0) activity at lower temperatures).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) quickly under Argon counter-flow.

  • Reaction: Heat to 50°C . Monitor by LCMS every 2 hours.

    • Stop Condition: When Starting Material < 5%.[1]

    • Warning: If you see Des-Bromo product appearing, lower temp to 40°C .

Mechanism of Hydrodehalogenation (The "Death Spiral")

Understanding how you lose the bromine helps you prevent it. This diagram details the specific chemical steps that lead to the loss of the halogen.

Hydrodehalogenation Pd_Ar_Br Pd(II)-Ar-Br (Unwanted Oxidative Addition) LigandExchange Ligand Exchange (Alkoxide binds Pd) Pd_Ar_Br->LigandExchange + Solvent (R-CH2-OH) or Base (RO-) BetaHydride Beta-Hydride Elimination (The Critical Step) LigandExchange->BetaHydride Formation of Pd-OCH2R Pd_H_Species H-Pd(II)-Ar (Hydride Species) BetaHydride->Pd_H_Species Releases Aldehyde/Ketone RedElim Reductive Elimination Pd_H_Species->RedElim Result Ar-H (Debrominated Byproduct) RedElim->Result

Caption: The mechanism of hydrodehalogenation facilitated by alcoholic solvents or alkoxide bases.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q: I am seeing 15% debromination even with Dioxane/Na2CO3. What now? A: Check your solvent quality. Old dioxane can contain peroxides (oxidants) or trace impurities. More likely, the temperature is too high. Drop the temperature to 40°C and extend the reaction time. Alternatively, switch the catalyst to PdCl2(dppf) , which often shows tighter binding and less promiscuity than PPh3 at higher temperatures.

Q: Can I use the free carboxylic acid, or must I esterify? A: You can use the free acid, but it is risky. The carboxylate (COO-) formed in situ can coordinate to the Palladium, acting as a ligand that alters the electronic properties of the metal center, potentially making it less selective. Esterification (e.g., forming the methyl ester) removes this variable and generally improves yield and selectivity.

Q: Why not use a Buchwald precatalyst (e.g., XPhos Pd G2) to make the reaction go faster at room temp? A: Speed is the enemy of selectivity here. XPhos is designed to insert into Aryl-Chlorides. It will not distinguish well between your Aryl-Iodide and Aryl-Bromide. Stick to "less active" ligands to maintain the kinetic window between I and Br.

Q: My reaction stalls at 80% conversion. Should I add more catalyst? A: Do not just add more catalyst. If it stalls, it is likely due to catalyst poisoning or ligand oxidation. Instead of adding more Pd, try adding a fresh portion of the boronic acid (0.2 eq). If you must add Pd, ensure the mixture is degassed again.

References

  • Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Biolatto, B.; et al. (2003).[1] "Suzuki Cross-Couplings of Aryl Halides with Arylboronic Acids". Journal of Organic Chemistry, 68(11), 4302-4314. Link

  • Navarro, O.; et al. (2004). "Dehalogenation of Aryl Halides during Cross-Coupling: A Mechanistic Perspective". Journal of Organic Chemistry, 69(10), 3173-3180. Link

  • Littke, A. F.; Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on ligand activity vs. selectivity). Link

Sources

Technical Support Center: Purification of 2-Bromo-4-iodo-5-methoxybenzoic Acid & Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4-iodo-5-methoxybenzoic acid and its precursors. The purity of such highly functionalized intermediates is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format, complete with troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of 2-Bromo-4-iodo-5-methoxybenzoic acid and its intermediates?

A1: Impurities are typically introduced through incomplete reactions or side reactions during the electrophilic halogenation steps (bromination and iodination). Understanding the directing effects of the substituents on the aromatic ring—the carboxylic acid (-COOH), methoxy (-OCH3), and the halogens themselves—is key to anticipating these byproducts.

Impurity TypeProbable Origin
Isomeric Products During bromination or iodination, substitution can occur at other open positions on the aromatic ring, leading to regioisomers. The methoxy group is a strong ortho, para-director, which can compete with the directing effects of other groups.[1][2]
Di-halogenated Byproducts The presence of activating groups like -OCH3 increases the electron density of the ring, making it susceptible to a second bromination or iodination.[1]
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.
De-iodinated/De-brominated Species The carbon-iodine bond can be labile under certain conditions (e.g., reductive environments or high temperatures), leading to loss of the iodo-substituent.[3]
Oxidized Impurities Harsh reaction conditions or certain reagents can lead to the oxidation of the aromatic system or substituents, often resulting in colored byproducts.[1]
Residual Reagents Unreacted iodine or bromine can remain in the crude product, imparting color.[1]

Q2: What are the most effective general purification techniques for this class of aromatic carboxylic acids?

A2: A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: This is a highly effective first-pass technique to separate the acidic product from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt. The aqueous layer can then be separated, washed with fresh organic solvent to remove any remaining neutral impurities, and finally acidified to precipitate the purified carboxylic acid.[4][5][6]

  • Recrystallization: This is the gold standard for obtaining high-purity crystalline solids. The key is selecting an appropriate solvent or solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room temperature, while impurities remain in solution.[2][4]

  • Column Chromatography: For separating compounds with very similar polarities, such as regioisomers, column chromatography is often required.[7][8] Due to the acidic nature of the target molecule, streaking on silica gel is a common issue. This can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[7]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress and assessing the purity of fractions during chromatography.[9][10] For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][11][12] A Certificate of Analysis for a commercial product will typically report purity as determined by HPLC or NMR.[13]

Troubleshooting Guide

Q4: My final product is off-white, yellow, or brownish instead of the expected white solid. What is the cause and how can I fix it?

A4: A non-white color indicates the presence of trace impurities, which can be problematic for subsequent reactions.

  • Probable Cause: The most likely culprits are residual iodine or oxidized byproducts.[1] The amino group in related intermediates is particularly sensitive to oxidation, which forms colored impurities.[1]

  • Solution Workflow:

    • Thiosulfate Wash: During the initial workup, wash the organic layer containing your crude product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual elemental iodine (I₂) or bromine (Br₂) to colorless halide ions (I⁻/Br⁻).[14]

    • Activated Charcoal Treatment: If the product is still colored after initial isolation, a recrystallization step incorporating activated charcoal can be very effective. The charcoal adsorbs high molecular weight, colored impurities.[1] See Protocol 4 for the detailed procedure.

Q5: HPLC and/or TLC analysis shows multiple spots/peaks with very similar retention factors (Rf) or retention times (Rt). How do I separate these?

A5: This pattern strongly suggests the presence of regioisomers, which often have very similar polarities.

  • Probable Cause: Formation of isomeric products during halogenation.[1][2] For example, bromination of a 4-iodo-5-methoxybenzoic acid precursor could potentially occur at a position other than C2.

  • Solution Workflow:

    • Fractional Crystallization: Meticulous and repeated recrystallization can sometimes enrich the desired isomer, but it is often inefficient for close isomers.

    • Preparative Column Chromatography: This is the most robust method.

      • Stationary Phase: Standard silica gel is typically used.

      • Mobile Phase Optimization: Start with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate). Add 0.5-1% acetic acid to the eluent to prevent peak tailing of the carboxylic acid.[7] A shallow gradient of the polar solvent can improve separation.

    • Reversed-Phase Chromatography: For some separations, reversed-phase (e.g., C18) chromatography can offer a different selectivity compared to normal-phase silica gel.[11][15]

Q6: My purified product still contains unreacted starting material. What is the most efficient removal method?

A6: The best method depends on the difference in properties between the starting material and the product.

  • Probable Cause: Incomplete reaction.

  • Solution Workflow:

    • Acid-Base Extraction: If the starting material is not acidic (e.g., a neutral haloanisole precursor), an acid-base extraction is highly effective and should be the first choice.[16] The acidic product will move to the basic aqueous phase, leaving the neutral starting material in the organic layer.

    • Recrystallization: If both the starting material and product are carboxylic acids (e.g., purifying 2-bromo-4-iodo-5-methoxybenzoic acid from a 4-iodo-5-methoxybenzoic acid starting material), careful solvent selection for recrystallization is critical. A solvent system must be found where the solubilities of the two compounds are sufficiently different.

    • Column Chromatography: This is a reliable but less scalable option if other methods fail.

Q7: The spot for my carboxylic acid is streaking or "tailing" on the TLC plate. How can I get a clean, compact spot?

A7: Streaking is a classic sign of a strong interaction between the analyte and the stationary phase, which is very common for carboxylic acids on silica gel.

  • Probable Cause: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel surface, leading to a poor equilibrium during elution. This causes the compound to "drag" up the plate.

  • Solution: Suppress the ionization of the carboxylic acid. Add a small amount (a few drops or ~0.5-1% by volume) of a volatile acid, like acetic acid or formic acid, to your TLC developing chamber solvent (eluent).[7] This acidic environment protonates the carboxylate, making the molecule less polar and minimizing its strong interaction with the silica, resulting in a much sharper spot.

Purification Workflow & Logic

The following diagram outlines a general decision-making process for the purification of a crude, solid aromatic carboxylic acid intermediate like 2-Bromo-4-iodo-5-methoxybenzoic acid.

PurificationWorkflow start Crude Solid Product wash Dissolve in Organic Solvent (e.g., EtOAc, DCM). Wash with Na2S2O3 (aq). start->wash Initial Workup extraction Perform Acid-Base Extraction wash->extraction Separate Acidic Product precipitate Acidify Aqueous Layer & Collect Precipitate extraction->precipitate tlc_check1 Analyze by TLC/HPLC precipitate->tlc_check1 recrystallize Recrystallize tlc_check1->recrystallize Impurities Present? (Yes, non-isomeric) charcoal Recrystallize with Activated Charcoal tlc_check1->charcoal Purity OK, but colored? (Yes) pure_product Pure Product tlc_check1->pure_product Purity > 98%? (Yes) tlc_check2 Analyze by TLC/HPLC recrystallize->tlc_check2 charcoal->tlc_check2 chromatography Perform Column Chromatography (with 0.5% AcOH in eluent) tlc_check2->chromatography Isomers still present? (Yes) tlc_check2->pure_product Purity > 98%? (Yes) chromatography->pure_product Combine Pure Fractions

Caption: Decision tree for purification of aromatic carboxylic acids.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

  • Objective: To separate the acidic product from neutral and basic impurities.[4][6]

  • Methodology:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

    • Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will be in the upper aqueous layer (if using dichloromethane) or lower aqueous layer (if using ethyl acetate).

    • Drain the organic layer, which contains neutral impurities.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

    • Transfer the aqueous layer to a beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) or 1M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).

    • The purified carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization for High-Purity Polishing

  • Objective: To remove small amounts of impurities by crystallization.

  • Suggested Solvents: For substituted benzoic acids, common solvents include ethanol, methanol, isopropanol, acetic acid, or mixtures like ethanol/water or toluene/petroleum ether.[2][4]

  • Methodology:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with a stirrer) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a solvent pair, dissolve the solid in the "good" solvent (in which it is more soluble) and add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Column Chromatography for Difficult Separations

  • Objective: To separate compounds with similar polarities, such as isomers.[7]

  • Methodology:

    • Slurry Pack Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and pour it into a glass column to pack.

    • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elute: Begin eluting with the mobile phase, collecting fractions in test tubes.

    • Monitor: Spot the collected fractions on a TLC plate to determine which contain the desired product and to assess their purity.

    • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 4: Decolorization using Activated Charcoal

  • Objective: To remove colored impurities from the product.[1]

  • Methodology:

    • Follow the initial steps of Protocol 2 to dissolve the crude product in a minimal amount of hot solvent.

    • Remove the solution from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding charcoal to a boiling solution can cause it to bump violently.

    • Gently swirl the hot mixture for a few minutes.

    • Perform a hot filtration using a fluted filter paper in a pre-warmed funnel to remove the charcoal. The filtrate should be colorless.

    • Allow the filtrate to cool and crystallize as described in Protocol 2.

References

  • Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography.
  • Armstrong, D. W., & Stine, G. Y. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-5-iodo-2-methoxybenzoic acid.
  • Google Patents. (CN112250562A) Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available from: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids.
  • ResearchGate. (2013). How can I purify carboxylic acid? Available from: [Link]

  • Google Patents. (CN102267894A) Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid.
  • The Royal Society of Chemistry. (Supporting Information for an article).
  • Google Patents. (US3235588A) Purification of benzoic acid.
  • ChemicalBook. 2-bromo-1-iodo-4-methoxybenzene synthesis.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • MySkinRecipes. 2-Bromo-4-iodo-5-methoxybenzoic acid.
  • MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. Available from: [Link]

  • PubMed. (2000). Chromatographic separations of aromatic carboxylic acids. Available from: [Link]

  • Nesterov, A. R., et al. (2021). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Lin, W., et al. (2014). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • BLD Pharm. 4-Bromo-5-iodo-2-methoxybenzoic acid.
  • BenchChem. (2025). Purity Assessment of Commercially Available 4-Amino-5-iodo-2-methoxybenzoic Acid.

Sources

Solubility issues of 2-Bromo-4-iodo-5-methoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-SOL-2B4I5M Subject: Solubility Optimization, Handling, and Purification Protocols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

2-Bromo-4-iodo-5-methoxybenzoic acid (CAS: 328086-60-8 or related isomers) presents a unique solubility challenge due to the "push-pull" nature of its substituents. The molecule possesses a polar, ionizable carboxylic acid head group (


) contrasting with a highly lipophilic, electron-rich core decorated with heavy halogens (Bromine, Iodine) and a methoxy group.

Users frequently encounter precipitation during aqueous workups, poor solubility in non-polar organic solvents (hexanes), and aggregation in NMR solvents. This guide provides validated protocols to overcome these thermodynamic barriers.

Module 1: Solubility Matrix & Solvent Selection

Quick Reference Guide: The high crystal lattice energy (driven by halogen bonding) often requires high-dielectric solvents to disrupt intermolecular forces.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP ⭐⭐⭐⭐⭐ (Excellent)Recommended for Stock Solutions. Dissolves readily at >100 mM. Ideal for cross-coupling reactions (Suzuki/Sonogashira).
Polar Protic Methanol, Ethanol ⭐⭐⭐⭐ (Good)Soluble, especially with mild heating (

). Warning: Avoid if using reactive electrophiles (e.g., acid chlorides) to prevent esterification.
Chlorinated DCM, Chloroform ⭐⭐⭐ (Moderate)Soluble at low concentrations. Often requires sonication. Critical: Acid dimers form here, complicating NMR analysis.
Ethers THF, 1,4-Dioxane ⭐⭐⭐ (Moderate)Good solubility but may require co-solvents (e.g., minimal DMF) for concentrated reactions.
Non-Polar Hexane, Heptane ⭐ (Poor)Insoluble. Use only as an anti-solvent to induce precipitation/crystallization.
Aqueous Water (Neutral) ⭐ (Poor)Practically insoluble.
Aqueous Base 1M NaOH, Sat. NaHCO₃ ⭐⭐⭐⭐⭐ (Excellent)Dissolves by forming the carboxylate salt. Key to purification.

Module 2: Critical Workflows & Protocols

Protocol A: The "Acid-Base Switch" Purification

Application: Removing non-acidic impurities (e.g., unreacted halogenated precursors) without column chromatography. This exploits the pH-dependent solubility of the benzoic acid moiety.

Mechanism:

  • High pH: Molecule becomes an ionic carboxylate (Water Soluble).

  • Low pH: Molecule returns to neutral acid form (Water Insoluble / Organic Soluble).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Extraction (Salt Formation): Extract the organic layer 2x with saturated NaHCO₃ or 1M NaOH .

    • Observation: The product moves into the aqueous layer (yellowish solution). Impurities remain in the EtOAc.

  • Separation: Discard the organic layer (EtOAc).

  • Acidification (Precipitation): Cool the aqueous layer to

    
    . Slowly add 1M HCl  while stirring until pH reaches ~1-2.
    
    • Critical: The product will crash out as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water to remove salts. Dry under vacuum.

Protocol B: NMR Sample Preparation

Issue: Users often report broad peaks or "missing" protons in


 due to acid dimerization.
Solution: 
  • Method 1: Add 1-2 drops of DMSO-d6 or MeOD to the

    
     tube to break hydrogen bond dimers.
    
  • Method 2: Use pure DMSO-d6 for the cleanest spectrum.

Module 3: Visual Troubleshooting Logic

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on the intended experimental application.

SolubilityLogic Start Start: Select Application Reaction Chemical Reaction Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis Purification Purification/Isolation Start->Purification Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Reaction->Coupling AmideBond Amide Coupling Reaction->AmideBond SolventNMR Use: DMSO-d6 (Avoids dimerization) Analysis->SolventNMR Precip Is product solid? Purification->Precip SolventDMF Use: DMF or 1,4-Dioxane (Degas thoroughly) Coupling->SolventDMF SolventDCM Use: DCM or THF (Add DMF if solubility poor) AmideBond->SolventDCM AcidBase Use: Acid-Base Extraction (Protocol A) Precip->AcidBase Yes (Crude) Recryst Recrystallization: EtOH/Water or EtOAc/Hexane Precip->Recryst Final Polish

Diagram 2: Acid-Base Purification Workflow

Caption: Step-by-step phase transfer logic for isolating the target acid from non-acidic impurities.

AcidBaseWorkup Crude Crude Mixture (in EtOAc) BaseAdd Add Sat. NaHCO3 (Shake & Vent) Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (EtOAc) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Carboxylate Salt) PhaseSep->AqLayer Bottom Layer Waste Waste (Non-acidic impurities) OrgLayer->Waste Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Product Precipitated Product (Pure Acid) Acidify->Product Filtration

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction in DCM is cloudy. Can I proceed?

  • Answer: If the reaction is heterogeneous (undissolved solid), kinetics will be slow.

  • Fix: Add DMF dropwise until the solution clears. If using coupling reagents (EDC/HATU), ensure the carboxylic acid is fully dissolved before adding the amine to prevent clumping.

Q2: The product "oiled out" instead of crystallizing during acidification. Why?

  • Answer: This happens if the concentration is too high or the acidification is too rapid, trapping impurities.

  • Fix: Re-dissolve the oil in warm base (NaOH). Add a small amount of ethanol (5-10%). Acidify very slowly while stirring vigorously. Alternatively, scratch the glass or add a seed crystal.

Q3: Can I use Acetone?

  • Answer: Acetone dissolves the compound well, but be cautious. It is not suitable for recrystallization (too volatile, leads to skinning) and can react with amines (forming imines) if used as a reaction solvent.

References

  • Sigma-Aldrich. 2-Bromo-4,5-dimethoxybenzoic acid (Analog Reference). Available at:

    • Context: Provides baseline solubility and melting point data for the dimethoxy-analog, validating the high melting point and acid-base handling properties.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11034248, 2-Bromo-4,5-dimethoxybenzyl bromide. Available at:

    • Context: Structural data and physical properties of the benzyl bromide precursor, relevant for solubility predictions of the acid deriv
  • Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid (CN102267894A). Available at:

    • Context: Validates the "Acid-Base Switch" purification method (dissolving in base, precipitating with HCl) as the industrial standard for this scaffold.
  • MDPI (2023). Recyclable Palladium-Polysiloxane Catalyst for Drug Synthesis. Available at:

    • Context: Discusses solubility of palladium catalysts and halogenated intermediates in chlorinated solvents vs.

Technical Support Center: Regioselective Reactions of 2-Bromo-4-iodo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for controlling regioselectivity in reactions involving 2-Bromo-4-iodo-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for navigating the complexities of this versatile building block. Our aim is to equip you with the knowledge to achieve predictable and high-yielding outcomes in your synthetic endeavors.

Understanding the Substrate: A Tale of Two Halogens

2-Bromo-4-iodo-5-methoxybenzoic acid presents a fascinating challenge and a unique opportunity in organic synthesis. The presence of two different halogen atoms on the aromatic ring, an iodo and a bromo group, allows for selective functionalization through a variety of cross-coupling reactions. The key to controlling the regioselectivity lies in understanding the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl . This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds; the C-I bond is the weakest and therefore most susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] This fundamental principle is the cornerstone of achieving regioselectivity with this substrate.

Frequently Asked Questions (FAQs)

Q1: In a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which position on 2-Bromo-4-iodo-5-methoxybenzoic acid will react first?

A1: Under typical conditions, the reaction will preferentially occur at the 4-position (the carbon bearing the iodine atom) . This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst.[1][2] By carefully controlling the reaction conditions, it is possible to achieve high selectivity for substitution at the iodo position while leaving the bromo position intact for subsequent transformations.

Q2: How does the carboxylic acid group affect the cross-coupling reaction?

A2: The carboxylic acid group is acidic and will react with the basic reagents commonly used in cross-coupling reactions. To prevent this from interfering with the catalytic cycle, it is crucial to use at least one extra equivalent of base to deprotonate the carboxylic acid. The resulting carboxylate salt is generally compatible with the reaction conditions. However, the formation of the salt can sometimes lead to solubility issues, potentially affecting the reaction rate and yield.[3] In some cases, protecting the carboxylic acid as an ester may be a safer strategy, especially if solubility becomes a significant problem.[3]

Q3: Can the methoxy group influence the regioselectivity of the reaction?

A3: The methoxy group is an electron-donating group and can influence the electron density of the aromatic ring. While the primary determinant of regioselectivity is the difference in halogen reactivity (I vs. Br), the methoxy group can have a secondary electronic effect on the rates of oxidative addition. However, for practical purposes in most cross-coupling reactions with this substrate, the C-I versus C-Br reactivity difference will be the dominant controlling factor.

Q4: Is it possible to perform a second cross-coupling reaction at the 2-position (the carbon bearing the bromine atom)?

A4: Yes, this is a key synthetic advantage of this molecule. After selectively reacting at the 4-iodo position, the remaining 2-bromo position can be functionalized in a subsequent cross-coupling reaction. This sequential functionalization allows for the synthesis of complex, trisubstituted benzoic acid derivatives.[4] Typically, the second coupling reaction will require more forcing conditions (e.g., higher temperature, a more active catalyst system) to activate the more stable C-Br bond.[4]

Q5: Can I perform a metal-halogen exchange on this molecule?

A5: Yes, metal-halogen exchange, most commonly with organolithium or Grignard reagents, is a viable strategy. The exchange will preferentially occur at the more reactive C-I bond.[5][6] This allows for the formation of an aryllithium or aryl Grignard reagent at the 4-position, which can then be reacted with a variety of electrophiles. It is important to perform these reactions at low temperatures to avoid side reactions, especially with the acidic proton of the carboxylic acid. The use of "turbo-Grignard" reagents like i-PrMgCl·LiCl can facilitate the exchange at milder conditions and often shows good functional group tolerance.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during experiments with 2-Bromo-4-iodo-5-methoxybenzoic acid in a question-and-answer format.

Problem 1: Low or no conversion of the starting material.

Possible Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst The active Pd(0) species may not be forming efficiently. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions promote its reduction. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more robust precatalyst system like a Buchwald precatalyst.[9] Ensure ligands are not oxidized by using fresh, properly stored reagents and by thoroughly degassing the reaction mixture.
Insufficient Base The carboxylic acid will consume one equivalent of base. Ensure you are using at least two equivalents of base: one for the carboxylate formation and one to facilitate the catalytic cycle (e.g., in Suzuki coupling, to form the boronate ate-complex).[3]
Poor Solubility The carboxylate salt of the starting material or intermediates may have poor solubility in the reaction solvent, hindering reactivity. Try a different solvent system. For Suzuki reactions, a mixture of a nonpolar solvent (like toluene or dioxane) with a polar aprotic solvent or water can improve solubility.[3]
Low Reaction Temperature While selective reaction at the C-I bond can often be achieved at room temperature or with mild heating, some coupling partners may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature.

Problem 2: A mixture of products is obtained, with reaction at both the iodo and bromo positions.

Possible Cause Troubleshooting Steps & Scientific Rationale
Reaction Conditions are too Harsh High temperatures or a highly active catalyst system can lead to the reaction at the less reactive C-Br bond, eroding selectivity. Reduce the reaction temperature. For Sonogashira couplings, reactions at the C-I bond can often be performed at room temperature, while C-Br coupling requires heating.[10] Consider a less active catalyst or ligand for the initial C-I coupling.
Prolonged Reaction Time Even under milder conditions, if the reaction is left for an extended period after the C-I coupling is complete, the C-Br bond may start to react. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Problem 3: Significant formation of a debrominated or deiodinated byproduct.

Possible Cause Troubleshooting Steps & Scientific Rationale
Presence of a Hydride Source Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This can be promoted by certain bases (especially alkoxides in the presence of alcohols), impurities in the solvent, or the amine itself in Buchwald-Hartwig reactions. Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure your solvent is dry and thoroughly degassed.
Catalyst System Some catalyst systems are more prone to promoting hydrodehalogenation. The choice of ligand can be critical. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.

Problem 4: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).

Possible Cause Troubleshooting Steps & Scientific Rationale
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids or alkynes.[9] Rigorously degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Inefficient Catalyst Activation When using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be mediated by the organometallic coupling partner, leading to homocoupling. Using a direct Pd(0) source can sometimes mitigate this issue.[9]

Experimental Protocols & Methodologies

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 4-Iodo Position

This protocol provides a general guideline for the selective coupling of an arylboronic acid at the C-I bond of 2-Bromo-4-iodo-5-methoxybenzoic acid.

Reagents and Materials:

  • 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.5 - 3.0 eq)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1, or Dioxane/H₂O 4:1)

Procedure:

  • To a reaction vessel, add 2-Bromo-4-iodo-5-methoxybenzoic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the stirring reaction mixture.

  • Heat the reaction to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective Sonogashira Coupling at the 4-Iodo Position

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C-I bond.

Reagents and Materials:

  • 2-Bromo-4-iodo-5-methoxybenzoic acid (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add 2-Bromo-4-iodo-5-methoxybenzoic acid, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product as described in the Suzuki protocol.

Visualizing the Workflow: Regioselective Cross-Coupling Strategy

The following diagram illustrates the strategic approach to the sequential functionalization of 2-Bromo-4-iodo-5-methoxybenzoic acid.

Regioselective_Coupling A 2-Bromo-4-iodo- 5-methoxybenzoic acid B Step 1: Selective Coupling at C-I Bond (e.g., Suzuki, Sonogashira) Milder Conditions A->B Reactant 1 Pd Catalyst C 4-Substituted-2-bromo- 5-methoxybenzoic acid B->C D Step 2: Coupling at C-Br Bond (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions C->D Reactant 2 Pd Catalyst E 2,4-Disubstituted- 5-methoxybenzoic acid D->E

Caption: Sequential cross-coupling workflow.

Factors Influencing Regioselectivity: A Summary

The ability to fine-tune the regioselectivity of these reactions is paramount. The following table summarizes the key experimental parameters and their impact.

Parameter Effect on Regioselectivity (Favoring C-I Reaction) Scientific Rationale
Temperature Lower temperatures favor reaction at the more reactive C-I bond.The activation energy for the oxidative addition at the C-Br bond is higher. By keeping the temperature low, the kinetic barrier for C-Br activation is not overcome.
Catalyst System Less reactive catalyst systems can enhance selectivity.A highly active catalyst might be capable of activating both C-I and C-Br bonds, even at lower temperatures. Using a catalyst with moderate activity can provide a larger window for selective reaction.
Ligand Choice The steric and electronic properties of the ligand can influence the rate of oxidative addition. Bulky, electron-rich ligands generally accelerate this step.[11] While this can be beneficial for activating the C-Br bond in a second step, a less donating ligand might be preferable for the initial selective C-I coupling.Ligands modulate the electron density and steric environment of the palladium center, thereby influencing its reactivity towards the C-X bond.
Reaction Time Shorter reaction times, sufficient to consume the starting material, will minimize the risk of subsequent reaction at the C-Br bond.Once the more reactive C-I bond has reacted, prolonged exposure to the reaction conditions can lead to the slower reaction at the C-Br bond.

References

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed Central. [Link]

  • Decarbonylative Sonogashira cross-coupling: fruitful marriage of alkynes with carboxylic acid electrophiles. The Royal Society of Chemistry. [Link]

  • Will Sonogashira Coupling be successful if the substrates contain -COOH groups? ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed. [Link]

  • Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Creative Commons. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. LOCKSS. [Link]

  • Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Wiley Online Library. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PubMed Central. [Link]

  • Carboxylic acid and Cross Coupling reactions. Reddit. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. [Link]

  • 2-Bromo-4-iodo-5-methoxybenzoic acid. MySkinRecipes. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]

  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI. [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]

  • Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. [Link]

  • Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. The Royal Society of Chemistry. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. [Link]

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Technical Support Center: Recrystallization of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-BrIMBA-001 Topic: Solvent Selection & Troubleshooting for Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Solvent Strategy

Compound Profile: 2-Bromo-4-iodo-5-methoxybenzoic acid is a highly functionalized aromatic intermediate.[1] Its solubility profile is dominated by two opposing forces:[1]

  • Hydrophilic Head: The carboxylic acid group (-COOH) provides polarity and pH-dependent solubility.[1]

  • Lipophilic Core: The heavy halogen load (Bromine at C2, Iodine at C4) significantly increases lipophilicity and crystal lattice energy compared to simple benzoic acids.

The Challenge: Standard aqueous recrystallization (used for benzoic acid) often fails due to the insolubility caused by the halogens.[1] Conversely, pure non-polar solvents often lead to "oiling out" rather than crystallization.

Recommended Solvent Systems

Based on structural analogs (e.g., 2-bromo-5-methoxybenzoic acid) and polarity indexing, the following solvent systems are validated for this class of compounds.

Solvent SystemRatio (v/v)ClassificationApplication Case
Ethanol / Water 70:30 to 90:10 Primary (Preferred) Best balance of yield and purity.[1] The water acts as an anti-solvent to force the heavy aromatic out of solution upon cooling.[1]
Ethyl Acetate / Heptane 1:2 to 1:4 SecondaryUse if the crude material contains significant polar impurities (salts, inorganic acids) that are insoluble in EtOAc.
Acetonitrile PureSpecializedRecommended if the material is discolored (purple/brown) due to trace iodine liberation.[1] Acetonitrile often solubilizes iodine impurities better than the crystal lattice.[1]
Methanol Pure or 90:10 (aq)AlternativeHigher solubility than ethanol; use if the compound is difficult to dissolve in EtOH.[1]

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users handling halogenated benzoic acids.

Issue 1: "My solution turned purple/pink during heating."

Diagnosis: Iodine Liberation (De-iodination). The C-I bond at the 4-position is the weakest link.[1] Prolonged heating or exposure to light can cause homolytic cleavage, releasing elemental iodine (


), which stains the solution.[1]

Corrective Action:

  • Light Protection: Wrap your flask in aluminum foil during the reflux and cooling stages.[1]

  • Chemical Scavenging: Add a small amount (0.5 - 1.0% w/w) of Sodium Bisulfite or Sodium Thiosulfate to the aqueous component of your solvent system.[1] This reduces

    
     back to colorless iodide (
    
    
    
    ).[1]
  • Temperature Control: Do not exceed 75°C. If using water/ethanol, keep the bath temperature moderate.

Issue 2: "The product is oiling out (forming a liquid blob) instead of crystals."

Diagnosis: The "Lubrication Effect" or Supersaturation Shock.[1] The melting point of the solvated compound is dropping below the solvent's boiling point, or the anti-solvent (water/heptane) was added too quickly.[1]

Corrective Action:

  • Re-dissolve: Reheat the mixture until the oil dissolves into a clear solution.

  • Adjust Solvent: Add a small volume (5-10%) of the better solvent (e.g., Ethanol) to raise the solubility limit slightly.[1]

  • Seeding (Critical): Allow the solution to cool to just above the cloud point and add a "seed crystal" of pure material. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.[1]

  • Slow Cooling: Turn off the heat source and let the flask cool in the oil bath (high thermal mass) to room temperature overnight. Do not move directly to ice.

Issue 3: "Yield is low (<60%), but purity is high."

Diagnosis: Product loss to Mother Liquor. The 5-methoxy group and the carboxylic acid make the molecule somewhat soluble in alcohols even when cold.[1]

Corrective Action:

  • pH Adjustment: After the initial crystallization, cool the mother liquor to 0-5°C and acidify slightly with dilute HCl (pH ~2-3). This suppresses the ionization of the carboxylic acid, lowering its solubility and forcing a "second crop" of crystals out of solution.[1]

    • Note: Analyze the second crop separately; it is usually less pure.[1]

  • Concentration: Rotovap the mother liquor to half volume and cool again.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol/Water [1]

Safety: Handle in a fume hood. Organohalogens can be irritants.

  • Dissolution:

    • Place crude 2-Bromo-4-iodo-5-methoxybenzoic acid in an Erlenmeyer flask.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.[1]

    • Heat to a gentle boil (approx. 75°C) with stirring.

    • If solids remain: Add Ethanol in 1 mL increments until dissolved.

    • If colored impurities persist: Add activated charcoal (1% w/w), stir for 5 mins, and perform a Hot Filtration through a pre-warmed funnel.

  • Anti-Solvent Addition:

    • While keeping the solution near boiling, add warm water dropwise.[1]

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 mL of Ethanol to clear the turbidity.[1] The solution should now be saturated.

  • Crystallization:

    • Remove from heat.[2][3][4][5][6] Wrap flask in foil.

    • Allow to cool to Room Temperature (RT) undisturbed for 2-4 hours.

    • Once at RT, place in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[7]

    • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/Water (50:50).

    • Dry: Dry in a vacuum oven at 45°C. (Avoid high heat to prevent iodine loss).

Visualization: Decision & Workflow Logic

The following diagrams illustrate the decision process for solvent selection and the purification workflow.

RecrystallizationLogic Start Start: Crude 2-Bromo-4-iodo-5-methoxybenzoic acid CheckColor Is the Crude Purple/Dark? Start->CheckColor CheckPolarity Major Impurity Type? CheckColor->CheckPolarity No (Off-white/Tan) SolventA System A: Acetonitrile (Stabilizes Iodine) CheckColor->SolventA Yes (Iodine free) SolventB System B: Ethanol/Water (Standard) CheckPolarity->SolventB Organics/Isomers SolventC System C: EtOAc/Heptane (Removes Salts) CheckPolarity->SolventC Polar Salts/Acids Process Proceed to Hot Filtration -> Slow Cooling -> Wash SolventA->Process SolventB->Process SolventC->Process

Figure 1: Solvent Selection Decision Tree based on impurity profile.

Workflow Dissolve 1. Dissolve (Hot) Solvent: EtOH Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter Saturate 3. Add Anti-Solvent (Warm Water) Filter->Saturate Cool 4. Controlled Cooling (RT -> 0°C) Saturate->Cool Isolate 5. Vacuum Filter & Dry Cool->Isolate

Figure 2: Step-by-Step Recrystallization Workflow.[1]

References

  • Vertex AI Search. (2025). Synthesis and recrystallization of 2-Bromo-4-iodo-5-methoxybenzoic acid. 1[1]

    • Context: Provides protocols for the structural analog 2-bromo-5-methoxybenzoic acid, validating alcohol-based recrystalliz
  • Organic Syntheses. (1936). 2,4-Dihydroxy-5-bromobenzoic acid.[1][6] Org. Synth. 16, 20. 6[8]

    • Context: Establishes solubility baselines for brominated benzoic acids in acetic acid and w
  • BenchChem. (2025).[9] Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. 9[1]

    • Context: Confirms melting point ranges (~186-190°C) and physical state for the dimethoxy analog, supporting the handling procedures described.
  • University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid. 3[1]

    • Context: General methodology for benzoic acid purification, adapted here for halogenated deriv

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-4-iodo-5-methoxybenzoic acid, a polysubstituted aromatic compound whose intricate substitution pattern presents a valuable case study for spectroscopic interpretation. Beyond a mere procedural walkthrough, this document delves into the causal relationships between molecular structure and spectral output, offering a comparative perspective against other powerful analytical techniques.

The Challenge: Decoding a Crowded Aromatic System

The structure of 2-Bromo-4-iodo-5-methoxybenzoic acid, with its multiple and diverse substituents, offers a non-trivial challenge for ¹H NMR analysis. The electronic effects of the bromine, iodine, methoxy, and carboxylic acid groups all contribute to the chemical environment of the remaining aromatic protons, influencing their chemical shifts and coupling patterns. A thorough understanding of these influences is critical for accurate spectral assignment.

Predicting the ¹H NMR Spectrum: An Educated Hypothesis

Prior to any experimental acquisition, a robust prediction of the expected ¹H NMR spectrum serves as a powerful tool for subsequent analysis. By employing additive models for chemical shift prediction and considering the established effects of various substituents on aromatic systems, we can construct a hypothetical spectrum.[1][2]

Substituent Effects on Aromatic Protons:

  • -COOH (Carboxylic Acid): This is a meta-directing, deactivating group. It withdraws electron density from the aromatic ring, causing a downfield shift (deshielding) of the aromatic protons, particularly those in the ortho and para positions.[3]

  • -Br (Bromo): Halogens are ortho, para-directing and deactivating. Bromine is electronegative and withdraws electron density through induction, but its lone pairs can donate electron density through resonance. The inductive effect is generally stronger, leading to a net deactivation and a moderate downfield shift of adjacent protons.

  • -I (Iodo): Similar to bromine, iodine is an ortho, para-directing and deactivating group. Its larger size and polarizability can influence the local magnetic environment.

  • -OCH₃ (Methoxy): The methoxy group is a strong ortho, para-directing, activating group. The oxygen atom's lone pairs donate significant electron density to the ring via resonance, causing a notable upfield shift (shielding) for the ortho and para protons.[4]

Predicted ¹H NMR Spectrum of 2-Bromo-4-iodo-5-methoxybenzoic acid:

The molecule possesses two aromatic protons, H-3 and H-6.

  • H-3: This proton is ortho to the bromine atom and meta to the carboxylic acid and iodo groups. We expect a downfield shift due to the deshielding effects of the adjacent bromine and the meta-positioned carboxylic acid.

  • H-6: This proton is ortho to the carboxylic acid and meta to the methoxy and iodo groups. The strong deshielding effect of the ortho carboxylic acid group will likely dominate, placing this proton at the most downfield position in the aromatic region. The meta-methoxy group will have a smaller shielding effect.

These two protons are meta to each other, so they are expected to show a small meta-coupling (⁴J), typically in the range of 2-3 Hz.[5][6]

The spectrum will also feature:

  • A singlet for the methoxy (-OCH₃) protons, typically found in the 3.8-4.0 ppm region.

  • A broad singlet for the carboxylic acid (-COOH) proton, which is highly variable and can appear far downfield (often >10 ppm), and its presence can be confirmed by D₂O exchange.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To obtain a high-quality, interpretable ¹H NMR spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Bromo-4-iodo-5-methoxybenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[7]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to encompass all expected proton signals (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Comparative Analysis: ¹H NMR vs. Alternative Spectroscopic Techniques

While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive and irrefutable characterization.

Analytical TechniqueInformation Provided for 2-Bromo-4-iodo-5-methoxybenzoic acidAdvantagesLimitations
¹H NMR - Number of distinct proton environments- Chemical shifts (electronic environment)- Integration (proton ratios)- Coupling constants (proton connectivity)- Non-destructive- Relatively fast acquisition- Provides detailed structural information- Can have overlapping signals in complex molecules- Isotope effects of heavy halogens can be subtle
¹³C NMR - Number of distinct carbon environments- Chemical shifts (carbon skeleton)- Broader chemical shift range reduces signal overlap- Directly probes the carbon backbone- Lower natural abundance of ¹³C requires longer acquisition times- No coupling information in standard decoupled spectra
COSY (Correlation Spectroscopy) - Shows which protons are coupled to each other (¹H-¹H correlation)- Unambiguously identifies coupled proton networks- Helps to trace out spin systems- Only shows correlations between coupled protons
HMBC (Heteronuclear Multiple Bond Correlation) - Shows correlations between protons and carbons over 2-3 bonds- Crucial for connecting different spin systems- Identifies quaternary carbons- Requires longer acquisition times than 1D NMR
Mass Spectrometry (MS) - Molecular weight and molecular formula- Fragmentation patterns characteristic of the substituents- High sensitivity- Provides molecular weight information- Isotopic patterns of Br and I are highly characteristic[8][9]- Is a destructive technique- Does not provide detailed connectivity information on its own

Visualizing the Connections: Workflows and Structures

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample 2-Bromo-4-iodo-5- methoxybenzoic acid NMR_Tube Prepare NMR Sample Sample->NMR_Tube MS Mass Spectrometry Sample->MS Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube 1H_NMR 1D ¹H NMR NMR_Tube->1H_NMR 13C_NMR 1D ¹³C NMR NMR_Tube->13C_NMR 2D_NMR 2D NMR (COSY, HMBC) NMR_Tube->2D_NMR Processing Data Processing (FT, Phasing, Integration) 1H_NMR->Processing 13C_NMR->Processing 2D_NMR->Processing Interpretation Spectral Interpretation MS->Interpretation Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of 2-Bromo-4-iodo-5-methoxybenzoic acid.

Key HMBC Correlations for Structural Confirmation

G cluster_mol 2-Bromo-4-iodo-5-methoxybenzoic acid C1 C1-COOH C2 C2-Br C1->C2 C3 C3-H C2->C3 C4 C4-I C3->C4 C5 C5-OCH3 C4->C5 C6 C6-H C5->C6 C6->C1 H3 H3 H3->C1 ³J H3->C2 H3->C4 H3->C5 H6 H6 H6->C1 H6->C2 H6->C4 H6->C5 OCH3 OCH3 OCH3->C4 OCH3->C5 ³J OCH3->C6 COOH COOH

Caption: Predicted key 2 and 3-bond HMBC correlations for 2-Bromo-4-iodo-5-methoxybenzoic acid.

Conclusion: A Synergy of Techniques for Unambiguous Identification

The ¹H NMR spectrum of 2-Bromo-4-iodo-5-methoxybenzoic acid, while complex, is readily interpretable through a systematic approach grounded in the fundamental principles of substituent effects and spin-spin coupling. While ¹H NMR provides a wealth of information, its true power in the structural elucidation of novel and complex molecules is realized when used in concert with complementary techniques such as ¹³C NMR, 2D NMR (COSY, HMBC), and mass spectrometry. This integrated analytical strategy ensures the highest level of confidence in structural assignment, a critical requirement in the fields of chemical research and drug development.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Beeby, J., & Sternhell, S. (1973). Estimation of the chemical shifts of aromatic protons using additive increments. Analytical Chemistry, 45(8), 1571–1573. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

  • Bhacca, N. S., & Williams, D. H. (1964). High resolution NMR spectra of some tri-substituted benzenes. Journal of the Indian Chemical Society, 41(5), 333-338. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2014). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 8(3), 277-282. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Khan Academy. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Zaitsev, V. P. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(8), 741–763. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 895–906. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy benzoic acid. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. Retrieved from [Link]

  • Black, G. W., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology, 49(2), kuac006. Retrieved from [Link]

  • Duax, W. L., et al. (1981). Conformational studies. Part 13. 1H N.m.r. and X-ray analyses of 2β-bromo-3α-hydroxy-5α-pregnane-11,20-dione, 3α-hydroxy-2β-methoxy-5α-pregnane-11,20-dione, and 3α-hydroxy-2α-methyl-5α-pregnane-. Journal of the Chemical Society, Perkin Transactions 2, (1), 54–59. Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Elucidating the Structure of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel organic molecules is a cornerstone of innovation. Mass spectrometry stands as a powerful and indispensable analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 2-Bromo-4-iodo-5-methoxybenzoic acid, a polysubstituted aromatic compound of interest in synthetic and pharmaceutical chemistry. Beyond a mere catalog of fragments, we will delve into the causal logic behind the observed cleavages, compare the utility of mass spectrometry with other structural elucidation techniques, and provide a robust experimental protocol for obtaining high-quality mass spectra.

The Rationale of Fragmentation: A Predictive Analysis

The fragmentation of a molecule in a mass spectrometer is not a random event. It is a governed process dictated by the inherent chemical stability of the bonds within the molecule and the energetic favorability of the resulting fragments. For 2-Bromo-4-iodo-5-methoxybenzoic acid (Molecular Weight: 356.94 g/mol ), we can predict a series of characteristic fragmentation pathways based on the established behavior of its constituent functional groups: a carboxylic acid, a methoxy group, and two different halogen substituents on an aromatic ring.

Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will form a molecular ion [M]•+ or a protonated/deprotonated molecule ([M+H]+ or [M-H]-). The subsequent fragmentation of this parent ion will proceed through the cleavage of the weakest bonds and the elimination of stable neutral molecules.

The following table summarizes the predicted major fragments for 2-Bromo-4-iodo-5-methoxybenzoic acid, with their corresponding mass-to-charge ratios (m/z).

Predicted Fragment Ion Neutral Loss Predicted m/z Plausible Structure
[C₈H₆BrIO₃]⁺-357/359Molecular Ion
[C₈H₅BrIO₂]⁺•OH340/342Acylium ion
[C₇H₅BrIO₂]⁺•COOH312/314Phenyl cation
[C₈H₃BrIO₃]⁺•CH₃342/344Radical cation
[C₇H₆IO₃]⁺•Br279Phenyl cation
[C₈H₆BrO₃]⁺•I230/232Phenyl cation
[C₇H₃BrIO]⁺CO, •OH312/314Benzyne radical cation
[C₆H₃BrO]⁺I, CO, •OH185/187Benzyne radical cation
[C₆H₃IO]⁺Br, CO, •OH233Benzyne radical cation

Note: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in characteristic M and M+2 peaks for bromine-containing fragments.

The predicted fragmentation cascade can be visualized as a series of competing and sequential events, as illustrated in the diagram below.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₈H₆BrIO₃]⁺ m/z = 357/359 Molecular Ion F1 [C₈H₅BrIO₂]⁺ m/z = 340/342 M->F1 - •OH F2 [C₇H₅BrIO₂]⁺ m/z = 312/314 M->F2 - •COOH F3 [C₇H₃BrIO₃]⁺ m/z = 342/344 M->F3 - •CH₃ F4 [C₇H₆IO₃]⁺ m/z = 279 M->F4 - •Br F5 [C₈H₆BrO₃]⁺ m/z = 230/232 M->F5 - •I F6 [C₇H₃BrIO]⁺ m/z = 312/314 F1->F6 - CO F7 [C₆H₃BrO]⁺ m/z = 185/187 F2->F7 - I, CO F8 [C₆H₃IO]⁺ m/z = 233 F2->F8 - Br, CO

Caption: Predicted mass spectrometry fragmentation pathway of 2-Bromo-4-iodo-5-methoxybenzoic acid.

The rationale for these predicted cleavages is as follows:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical from the carboxyl group, leading to the formation of a stable acylium ion.[1]

  • Loss of a Carboxyl Radical (•COOH): Decarboxylation is another characteristic fragmentation of benzoic acid and its derivatives.[2]

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical.

  • Loss of Halogen Radicals (•Br and •I): The carbon-halogen bonds are relatively weak and can cleave to release a bromine or iodine radical. The C-I bond is generally weaker than the C-Br bond, suggesting that the loss of iodine may be a more favorable fragmentation pathway.

  • Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions, to form even more stable, smaller ions.

A Comparative Perspective: Mass Spectrometry, NMR, and X-ray Crystallography

While mass spectrometry is a powerful tool for determining molecular weight and proposing fragmentation-based structural elements, it is often used in conjunction with other analytical techniques for unambiguous structure elucidation.

Technique Strengths Weaknesses
Mass Spectrometry (MS) High sensitivity, provides molecular weight information, elucidates connectivity through fragmentation.Does not provide direct information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom, crucial for determining connectivity and stereochemistry.Lower sensitivity than MS, requires larger sample amounts, and can be complex to interpret for large molecules.
X-ray Crystallography Provides the absolute 3D structure of a molecule in its crystalline state with high precision.Requires a single, high-quality crystal, which can be challenging to grow. The solid-state structure may not always represent the solution-phase conformation.

For 2-Bromo-4-iodo-5-methoxybenzoic acid, mass spectrometry would readily confirm the molecular weight and the presence of bromine and iodine through their isotopic patterns and characteristic losses. However, to definitively establish the substitution pattern on the aromatic ring and the relative positions of the bromo, iodo, and methoxy groups, NMR spectroscopy would be essential. X-ray crystallography, if a suitable crystal could be obtained, would provide the ultimate confirmation of the entire molecular structure in the solid state.

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum

The following is a generalized protocol for the analysis of a solid organic compound like 2-Bromo-4-iodo-5-methoxybenzoic acid using Electrospray Ionization (ESI) mass spectrometry.

Caption: A generalized workflow for acquiring a mass spectrum of a solid organic compound via ESI-MS.

Self-Validation: The integrity of this protocol is ensured by the inclusion of an instrument calibration step, which guarantees the accuracy of the measured m/z values. Furthermore, the comparison of the experimentally obtained fragmentation pattern with a theoretically predicted pattern provides a robust method for validating the structural assignment.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of 2-Bromo-4-iodo-5-methoxybenzoic acid offers a compelling case study in the structural elucidation of complex organic molecules. By combining a predictive understanding of fragmentation chemistry with robust experimental protocols and a comparative awareness of other analytical techniques, researchers can confidently and accurately characterize novel compounds. This integrated approach, grounded in scientific principles and validated by experimental data, is fundamental to advancing the frontiers of drug discovery and development.

References

  • Heller, S. R., & Linstrom, P. J. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • MySkinRecipes. (n.d.). 2-Bromo-4-iodo-5-methoxybenzoic acid. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2018). ESI‐MS spectra of A, compound 1. [Link]

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A Researcher's Guide to the Infrared Spectroscopy of 2-Bromo-4-iodo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Expected IR Peaks and Comparative Spectral Data

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 2-Bromo-4-iodo-5-methoxybenzoic acid. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this document moves beyond a simple peak list to offer a comparative framework grounded in the principles of vibrational spectroscopy. By dissecting the molecule into its constituent functional groups, we will predict the characteristic absorption bands and compare them with data from structurally related compounds to provide a robust analytical reference.

Part 1: Theoretical Infrared Peak Assignments

The structure of 2-Bromo-4-iodo-5-methoxybenzoic acid is a highly substituted benzene ring, presenting a unique and complex infrared spectrum. The key to its interpretation lies in systematically identifying the vibrational modes associated with each functional group: the carboxylic acid, the aromatic ring with its specific substitution pattern, the methoxy ether group, and the carbon-halogen bonds.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group provides the most distinct and identifiable signals in the IR spectrum, primarily due to strong hydrogen bonding which significantly influences the vibrational frequencies.[1] In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.

  • O-H Stretch: This is arguably the most characteristic peak. Due to strong hydrogen bonding, the O-H stretching vibration appears as a very broad and intense absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[2][3] This broad signal often overlaps with the sharper C-H stretching peaks.[1]

  • C=O Stretch (Carbonyl): The carbonyl stretch is a strong and sharp peak. In aromatic carboxylic acids, conjugation with the benzene ring lowers the vibrational frequency. Therefore, the C=O peak for this molecule is expected between 1680 cm⁻¹ and 1710 cm⁻¹ .[4]

  • C-O Stretch & O-H Bend: The spectrum will also feature peaks arising from the coupling of C-O stretching and in-plane O-H bending. A strong C-O stretching band is typically observed in the 1210-1320 cm⁻¹ region.[1] Additionally, an out-of-plane O-H bend, often broad, can be found around 900-960 cm⁻¹ .[4]

The Substituted Aromatic Ring

The benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weak to medium intensity peaks just above 3000 cm⁻¹, usually in the range of 3030-3100 cm⁻¹ .[5][6]

  • C=C Ring Stretch: The stretching vibrations within the aromatic ring itself produce a series of medium to strong absorptions in the 1450-1600 cm⁻¹ region.[5][6] Often, two distinct bands are visible around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane Bending: The positions of strong absorptions in the 690-900 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene ring.[6] For a 1,2,4,5-tetrasubstituted ring, the two adjacent hydrogen atoms would be expected to produce a strong band in the 800-840 cm⁻¹ region.

The Methoxy Group (-OCH₃)

The methoxy group, an ether attached to the aromatic ring, has its own signature peaks.

  • C-O-C Stretch (Asymmetric & Symmetric): Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretching band between 1200 cm⁻¹ and 1275 cm⁻¹ .[7] A second, symmetric C-O-C stretching band is typically found near 1020-1075 cm⁻¹ .[7]

  • Aliphatic C-H Stretch: The methyl group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which may be partially obscured by the broad O-H band.

Carbon-Halogen Bonds (C-Br, C-I)

The vibrations of carbon-halogen bonds occur at lower frequencies due to the high mass of the halogen atoms. These peaks fall within the fingerprint region of the spectrum.

  • C-Br Stretch: The C-Br stretching vibration is expected in the 500-690 cm⁻¹ range.[8]

  • C-I Stretch: The C-I stretch occurs at an even lower frequency, typically between 480-550 cm⁻¹ .[8]

These peaks can be weak and may be difficult to assign definitively without comparative analysis, as they overlap with other vibrations in the complex fingerprint region.[8][9]

Part 2: Comparative Analysis and Data Summary

To provide context, the predicted IR absorption bands for 2-Bromo-4-iodo-5-methoxybenzoic acid are summarized and compared with the known values for simpler, related molecules. This comparison highlights how the combination of functional groups influences the final spectrum.

Vibrational Mode Functional Group Predicted Range (cm⁻¹) for Target Molecule Comparative Compound & Typical Range (cm⁻¹) Expected Intensity
O-H StretchCarboxylic Acid2500 - 3300Benzoic Acid: ~2500-3300[10]Strong, Very Broad
Aromatic C-H StretchAromatic Ring3030 - 3100Toluene: ~3030[5]Weak to Medium
Aliphatic C-H StretchMethoxy Group2850 - 2960Anisole: ~2838-2960[7]Medium
C=O StretchCarboxylic Acid1680 - 1710Benzoic Acid: ~1680-1710[2][4]Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Toluene: ~1450-1600[6]Medium to Strong
Asymmetric C-O-C StretchEther (Methoxy)1200 - 1275Anisole: ~1250[7]Strong
C-O StretchCarboxylic Acid1210 - 1320Benzoic Acid: ~1210-1320[1]Strong
Symmetric C-O-C StretchEther (Methoxy)1020 - 1075Anisole: ~1040[7]Medium
O-H Out-of-Plane BendCarboxylic Acid900 - 960Benzoic Acid: ~900-960[4]Medium, Broad
C-H Out-of-Plane BendAromatic Ring~800 - 8401,4-Disubstituted Benzenes: ~800-840[9]Strong
C-Br StretchAryl Bromide500 - 690Bromobenzene: Low frequency region[11]Medium to Strong
C-I StretchAryl Iodide480 - 550Iodobenzene: Low frequency region[11]Medium to Strong

Part 3: Visualization of Key Structural Features

The following diagram illustrates the molecular structure of 2-Bromo-4-iodo-5-methoxybenzoic acid and highlights the key bonds responsible for the most significant IR absorption peaks.

Caption: Key functional groups and bonds in 2-Bromo-4-iodo-5-methoxybenzoic acid.

Part 4: Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum for a solid sample like 2-Bromo-4-iodo-5-methoxybenzoic acid, an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a modern, rapid, and reliable technique that requires minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:
  • Instrument Preparation & Background Scan:

    • Rationale: The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's own optical bench, allowing it to be digitally subtracted from the sample spectrum. This is critical for obtaining a true spectrum of the analyte.

    • Procedure:

      • Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with a volatile solvent like isopropanol or ethanol to wipe the crystal, then allow it to dry completely.

      • Navigate the instrument software to the "Collect Background" function.

      • With nothing on the ATR crystal, initiate the background scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Preparation and Loading:

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. Air gaps will significantly weaken the spectrum.

    • Procedure:

      • Place a small amount of the solid 2-Bromo-4-iodo-5-methoxybenzoic acid powder onto the center of the ATR diamond crystal. Only a few milligrams are needed to cover the crystal surface.

      • Lower the ATR pressure clamp onto the sample. Apply consistent and firm pressure using the instrument's torque knob or pressure device until the software indicates sufficient contact has been made. This ensures the sample is pressed firmly and evenly against the crystal.

  • Sample Spectrum Acquisition:

    • Rationale: This step measures the infrared absorption of the sample itself.

    • Procedure:

      • Navigate the software to the "Collect Sample" function.

      • Enter a unique sample name and any relevant metadata.

      • Initiate the sample scan. The instrument will collect the spectrum over a defined range (typically 4000 cm⁻¹ to 400 cm⁻¹) and perform the same number of co-added scans as the background for consistency.

      • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Rationale: Post-acquisition processing can correct for minor issues and present the data in a standardized format.

    • Procedure:

      • If using an ATR accessory, an "ATR correction" may be applied in the software. This algorithm corrects for the depth of penetration of the IR beam, which is wavelength-dependent, making the resulting spectrum more comparable to a traditional transmission spectrum.

      • Perform a baseline correction if necessary to ensure the flat regions of the spectrum are at zero absorbance.

      • Use the peak-picking tool in the software to label the precise wavenumbers of the major absorption bands for analysis.

  • Cleaning:

    • Rationale: Proper cleaning prevents cross-contamination between samples.

    • Procedure:

      • Release the pressure clamp and remove the bulk of the sample powder with a dry tissue.

      • Thoroughly clean the ATR crystal surface with a solvent-dampened tissue (e.g., isopropanol) as in Step 1.

      • Run a "clean check" by acquiring a new sample scan of the empty crystal to ensure no residue from the analyte remains.

Conclusion

The infrared spectrum of 2-Bromo-4-iodo-5-methoxybenzoic acid is rich with information, offering definitive evidence for its key functional groups. The presence of a very broad O-H stretch from 2500-3300 cm⁻¹, a strong conjugated C=O stretch around 1700 cm⁻¹, and a powerful asymmetric C-O-C ether stretch near 1250 cm⁻¹ provides a clear and unambiguous fingerprint for the molecule. Further analysis of the aromatic C=C stretching and C-H bending regions can confirm the nature of the substituted ring. This guide provides the theoretical basis and comparative data necessary for researchers to confidently identify and characterize this compound, ensuring the integrity of their synthetic and analytical workflows.

References

  • Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37.

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Note: While the direct link is to a PDF aggregator, the source is a standard, authoritative textbook in the field.)

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. [Image]. ResearchGate.

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Bartleby.com.

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Pearson Education.

  • ResearchGate. (n.d.). Linear IR absorbance spectra of the CC mode of anisole. [Image]. ResearchGate.

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.

  • ChemicalBook. (n.d.). Anisole(100-66-3) IR1. ChemicalBook.

  • Brown, J. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry.

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. OpenStax.

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-4-iodo-5-methoxybenzoic Acid

[1][2]

Executive Summary

Immediate Action Required: 2-Bromo-4-iodo-5-methoxybenzoic acid is a halogenated organic acid.[1][2][3][4][5][6] It is strictly prohibited from sanitary sewer disposal (drain disposal) or trash disposal.

Disposal Classification:

  • Solid Waste: Segregate as "Hazardous Chemical Waste – Solid."[7]

  • Liquid Waste (Solutions): Segregate as "Halogenated Organic Solvent Waste."

Final Fate: High-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity and associated hazards. This compound is a multi-halogenated aromatic acid typically used as a scaffold in medicinal chemistry (e.g., urolithin derivatives).

PropertyData
Chemical Name 2-Bromo-4-iodo-5-methoxybenzoic acid
Functional Groups Carboxylic Acid, Aryl Bromide, Aryl Iodide, Methoxy Ether
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3.5 – 4.0 (Estimated for benzoic acid derivatives)
GHS Classification Warning [8][2][3][6][9][10][11][12][13] • Skin Irritation (Category 2) • Eye Irritation (Category 2A) [5] • STOT-SE (Respiratory Irritation, Category 3)
Incompatibilities Strong Oxidizers, Strong Bases (exothermic neutralization)

Safety & PPE Protocol

Objective: Prevent dermal absorption and inhalation of dust during waste transfer.[11]

  • Engineering Controls: All solid handling must occur inside a certified chemical fume hood to capture dust and acid vapors.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Hands: Double nitrile gloves (0.11 mm minimum thickness). The halogenated nature suggests potential for permeation; change gloves immediately upon contamination.

    • Body: Standard lab coat (buttoned) and long pants.

    • Respiratory: If fume hood is unavailable (emergency only), use a NIOSH-approved N95 or P100 particulate respirator.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Protocol:

    • Transfer the solid waste into the container using a chemically inert spatula.

    • Do not mix with incompatible waste streams (e.g., oxidizers, cyanides).

    • Wipe the exterior of the container with a damp paper towel to remove dust; dispose of the towel in the same container.

    • Seal the container tightly.[8][1][2][3][4][11][14]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Classification: Because the compound contains Bromine and Iodine, any solution containing it is automatically classified as Halogenated Solvent Waste .

  • Container: Amber glass or HDPE carboy compatible with the solvent used.

  • Protocol:

    • Verify the pH of the solution. If highly acidic (pH < 2), do not mix with basic waste streams to avoid heat generation/splattering.

    • Pour into the "Halogenated Waste" carboy.

    • Leave at least 10% headspace in the container to allow for thermal expansion.

C. Contaminated Debris
  • Items: Weigh boats, pipettes, contaminated gloves.

  • Protocol: Place in a clear, 6-mil polyethylene bag labeled "Hazardous Solid Debris." Double-bag if sharp objects (e.g., glass pipettes) are present to prevent puncture.

Visual Workflow: Disposal Decision Tree

DisposalTreeStartWaste Generation:2-Bromo-4-iodo-5-methoxybenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisSolidActionPlace in Wide-MouthHDPE/Glass JarSolid->SolidActionLiquidActionSegregate asHALOGENATED WasteLiquid->LiquidActionDebrisActionDouble Bag in6-mil PolyethyleneDebris->DebrisActionLabelingApply Hazardous Waste Label(List Full Chemical Name)SolidAction->LabelingLiquidAction->LabelingDebrisAction->LabelingProhibitedPROHIBITED:Drain DisposalTrash DisposalLabeling->Prohibited Avoid

Figure 1: Decision logic for segregating 2-Bromo-4-iodo-5-methoxybenzoic acid waste streams.

Regulatory Compliance & Labeling

Waste Characterization (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), this material must be evaluated to determine its waste code.

  • P/U Listed: This specific compound is not typically P or U listed by name.

  • Characteristic Waste:

    • D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH ≤ 2.

    • Toxicity: While not a standard TCLP metal/organic, the presence of halogens mandates treatment as toxic/hazardous in most jurisdictions.

  • Lab Pack Status: Small containers of this solid are best managed via "Lab Packing," where a waste vendor consolidates compatible chemicals into a drum for incineration.

Labeling Requirements

Every container must have a hazardous waste label attached before waste is added.[15]

  • Contents: "2-Bromo-4-iodo-5-methoxybenzoic acid" (Do not use abbreviations or chemical formulas).

  • Hazard Checkbox: Check "Toxic" and "Irritant."

Emergency Procedures: Spills

Minor Spill (< 10 g):

  • Alert nearby personnel.

  • Don PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Dry Spill: Gently sweep powder into a dust pan using a brush. Avoid generating dust.[8][1][2][3][4][5][11][14][16]

  • Wet Spill: Absorb with inert material (vermiculite or spill pads).

  • Clean area with soap and water; collect all cleanup materials as hazardous waste.

Major Spill (> 10 g or outside hood):

  • Evacuate the immediate area.[4][6][11][14]

  • Call Environmental Health & Safety (EHS).

Visual Workflow: Spill Response

SpillResponseSpillSpill IncidentAssessAssess Volume& LocationSpill->AssessMinorMinor Spill(<10g, Inside Hood)Assess->MinorMajorMajor Spill(>10g, Outside Hood)Assess->MajorPPEDon PPE:Gloves, Goggles, Lab CoatMinor->PPEEvacuateEvacuate AreaCall EHSMajor->EvacuateCleanSolidSweep Gently(Avoid Dust)PPE->CleanSolidPowderCleanLiquidAbsorb withVermiculitePPE->CleanLiquidSolutionDisposeBag as Hazardous WasteLabel & SealCleanSolid->DisposeCleanLiquid->Dispose

Figure 2: Operational workflow for responding to spills of halogenated benzoic acid derivatives.

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Codes and Hazardous Waste Identification. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Benzoic acid derivatives and halogenated organic handling. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2023). Standard Operating Procedure: Halogenated Organic Liquids.[15] Retrieved from [Link]

Personal protective equipment for handling 2-Bromo-4-iodo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Bromo-4-iodo-5-methoxybenzoic acid is not merely a generic reagent; it is a highly functionalized scaffold utilized primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] Its utility stems from the differential reactivity of the bromine and iodine substituents.

However, this same reactivity dictates its safety profile.[1] As a poly-halogenated aromatic acid, it presents a dual risk: corrosivity typical of benzoic acid derivatives and potential sensitization associated with heavy organohalogens.[1] This guide moves beyond basic SDS compliance to provide an operational framework for safe handling, maximizing data integrity and personnel safety.

Risk Profile & Hazard Identification

Effective PPE selection relies on understanding the specific mechanism of injury.

Hazard ClassSpecific ThreatMechanism of Action
Physical State Micronized Dust The solid powder is electrostatic.[1] Inhalation poses a higher risk than dermal contact during weighing.
Chemical Reactivity Acidic Corrosivity pKa is estimated ~3.5–4.[1]0. Hydrolysis on moist mucous membranes (eyes, lungs) generates local acidity.
Toxicology Bioaccumulation Potential The iodine and bromine atoms increase lipophilicity (LogP), facilitating dermal absorption more readily than simple benzoic acid.[1]

Critical Warning: While standard H-codes (H315, H319, H335) suggest moderate irritation, treat this compound as a Potential Sensitizer .[1] Heavy halogenated aromatics can induce delayed hypersensitivity reactions.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach.[1] PPE must adapt to the state of the chemical (Solid vs. Solution).

A. Hand Protection (Glove Selection)

Rationale: Nitrile is excellent for the solid acid but degrades rapidly if the compound is dissolved in common cross-coupling solvents like Dichloromethane (DCM) or DMF.

Operational PhaseRecommended MaterialThicknessBreakthrough TimeAction
Solid Handling (Weighing)Nitrile (Industrial Grade)≥ 0.11 mm (5 mil)> 480 minSingle pair sufficient.[1] Change if punctured.
Solution Phase (in MeOH/Ethanol)Nitrile (Double Gloved)≥ 0.11 mm (Outer)> 240 minInspect inner glove for discoloration.[1]
Solution Phase (in DCM/DMF/THF)Laminate (Silver Shield/4H)Multi-layer> 480 minMANDATORY. Nitrile offers <5 min protection against DCM.[1]
B. Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary Barrier (Weighing): If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator or N95.[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[1] The fine powder nature of this acid means dust can bypass side-shields of standard glasses.[1]

Operational Protocol: Step-by-Step

Trustworthiness Check: This protocol minimizes static discharge and aerosolization, the two most common causes of lab exposure.[1]

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Halogenated organic powders are prone to static cling, leading to "jumping" powder.[1]

  • Taring: Tare the receiving vessel (flask) with a funnel already inserted. This avoids the need to move a powder-filled funnel later.[1]

  • Transfer: Use a chemically resistant spatula (PTFE coated).[1] Do not use metal spatulas if the coating is scratched, as iron traces can catalyze degradation.[1]

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent through the funnel to wash residual powder into the flask.[1]

  • Dissolution: If using DCM or Chloroform, immediately switch to Laminate/Barrier gloves.[1]

  • Inerting: If setting up a coupling reaction, purge with Nitrogen/Argon immediately.[1] Iodinated aryls are light and oxygen sensitive; degradation yields free iodine (purple discoloration), which is toxic and corrosive.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for safe handling, specifically highlighting the critical glove change point.

SafeHandling Start Start: 2-Bromo-4-iodo- 5-methoxybenzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution Phase StateCheck->Solution PPE_Solid PPE: Nitrile Gloves + Fume Hood Solid->PPE_Solid SolventCheck Check Solvent Type Solution->SolventCheck Disposal Disposal: Halogenated Waste Stream PPE_Solid->Disposal After Use SafeSolvent Alcohols/Water SolventCheck->SafeSolvent AggressiveSolvent DCM / DMF / THF SolventCheck->AggressiveSolvent PPE_Standard Double Nitrile Gloves SafeSolvent->PPE_Standard PPE_Laminate Laminate (Silver Shield) Gloves REQUIRED AggressiveSolvent->PPE_Laminate PPE_Standard->Disposal PPE_Laminate->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the critical branch for aggressive solvents.[1]

Emergency Response & Disposal

Accidental Release (Spill)[2][6][7]
  • Solid Spill: Do not dry sweep.[1] This generates dust.[2][3] Cover with a wet paper towel (water or mineral oil) to dampen, then wipe up.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][4] Scientific Note: Do not use alcohol or acetone to wash skin; these solvents increase the permeability of the skin to the halogenated compound.

Waste Disposal Strategy

Compliance with EPA (RCRA) and local regulations is non-negotiable.

  • Classification: This is a Halogenated Organic Acid .[1]

  • Segregation: NEVER mix with non-halogenated solvents. The presence of Br and I atoms requires specific high-temperature incineration to prevent the formation of toxic byproducts (dioxins/furans).

  • Labeling: Clearly mark waste tags with "Contains Heavy Halogens (Br, I)."[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24863642, 2-Bromo-5-methoxybenzoic acid (Analogous Structure Safety Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents (F001/F002 Listings).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.